molecular formula C10H13NO2 B2986180 N-(2-hydroxyethyl)-3-methylbenzamide CAS No. 778623-19-1

N-(2-hydroxyethyl)-3-methylbenzamide

Numéro de catalogue: B2986180
Numéro CAS: 778623-19-1
Poids moléculaire: 179.219
Clé InChI: DSXVTSRXHLBTKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-Hydroxyethyl)-3-methylbenzamide (CAS 778623-19-1) is a chemical compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . This benzamide derivative features a hydroxymethyl group, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of both an amide linkage and a terminal hydroxyl group provides two key sites for further chemical modification, allowing researchers to create a diverse array of more complex molecules . This compound serves as a core intermediate in research, particularly in the development of novel synthetic targets. The structural motif of an N-(2-hydroxyethyl) benzamide is a common feature in various pharmaceutical candidates and is frequently utilized in the synthesis of potential efflux pump inhibitors to combat multidrug-resistant bacteria . Furthermore, related structural analogs, such as the bis-hydroxyethyl variant, are well-documented, underscoring the utility of this chemical scaffold in constructing compounds with specific steric and electronic properties . It is also noteworthy that brominated derivatives of this compound are available, expanding its potential in cross-coupling reactions and other sophisticated synthetic pathways . N-(2-Hydroxyethyl)-3-methylbenzamide is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-hydroxyethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)10(13)11-5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXVTSRXHLBTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the In Vitro Mechanisms of N-(2-hydroxyethyl)-3-methylbenzamide: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in vitro investigation of N-(2-hydroxyethyl)-3-methylbenzamide, a member of the pharmacologically versatile benzamide class of compounds. While direct mechanistic studies on this specific molecule are nascent, the extensive body of research on structurally related benzamides provides a robust foundation for hypothesizing and empirically testing its potential mechanisms of action. This document synthesizes established methodologies and field-proven insights to empower researchers to systematically explore the anticancer, antimicrobial, and anti-inflammatory potential of N-(2-hydroxyethyl)-3-methylbenzamide.

Section 1: Postulated Anticancer Mechanisms of Action

Benzamide derivatives have demonstrated a wide spectrum of anticancer activities.[1][2] Based on the recurring molecular targets identified for this chemical class, two primary, plausible mechanisms of action for N-(2-hydroxyethyl)-3-methylbenzamide are inhibition of Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).

PARP Inhibition: A Targeted Approach to DNA Repair Deficiency

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair pathway, which rectifies single-strand DNA breaks.[1] Inhibition of PARP in cancer cells, particularly those with pre-existing DNA repair defects (e.g., BRCA1/2 mutations), leads to the accumulation of cytotoxic double-strand breaks and subsequent apoptosis, a concept known as synthetic lethality.[3] The benzamide core is a well-established pharmacophore for PARP inhibition, making this a primary hypothesis for N-(2-hydroxyethyl)-3-methylbenzamide's potential anticancer activity.[3][4]

PARP_Inhibition cluster_0 Nucleus DNA_Damage DNA Single-Strand Break (e.g., from ROS or alkylating agents) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis (PARylation) PARP1->PAR Replication DNA Replication PARP1->Replication Unrepaired SSBs Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair SSB_Repair->Replication Successful Repair DSB Double-Strand Break (at replication fork) Replication->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis Benzamide N-(2-hydroxyethyl)-3-methylbenzamide Benzamide->PARP1 Inhibition

Caption: Hypothesized PARP inhibition by N-(2-hydroxyethyl)-3-methylbenzamide.

This protocol quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant Human PARP-1

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP

  • TMB Substrate

  • 96-well plate (high-binding)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Procedure:

  • Plate Coating: Add 50 µL of 10 µg/mL Histone H1 to each well of a 96-well plate. Incubate overnight at 4°C. Wash wells 3x with PBS.

  • Compound Preparation: Prepare serial dilutions of N-(2-hydroxyethyl)-3-methylbenzamide in PARP Assay Buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Setup: In each well, add:

    • 25 µL of test compound dilution or control.

    • 25 µL of a reaction mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash wells 3x with PBS containing 0.1% Tween-20 (PBST).

    • Add 100 µL of Streptavidin-HRP diluted in PBST to each well. Incubate for 1 hour at room temperature.

    • Wash wells 5x with PBST.

    • Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-15 minutes).

    • Add 50 µL of 2N H2SO4 to stop the reaction.

  • Data Analysis: Read absorbance at 450 nm. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Regulatory Approach

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[5] Dysregulation of HDAC activity is a hallmark of many cancers.[6] Benzamide derivatives, particularly those with an o-aminoanilide moiety, are known to act as potent HDAC inhibitors, restoring the expression of tumor suppressor genes and inducing apoptosis.[7][8]

HDAC_Inhibition cluster_1 Nucleus HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histones (Relaxed Chromatin) HAT->Histone_Ac Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) Histone_DeAc Deacetylated Histones (Condensed Chromatin) HDAC->Histone_DeAc Removes Acetyl Groups Histone_Ac->HDAC Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Histone_Ac->Gene_Expression Gene_Repression Gene Repression Histone_DeAc->Gene_Repression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest Benzamide N-(2-hydroxyethyl)-3-methylbenzamide Benzamide->HDAC Inhibition

Caption: Hypothesized HDAC inhibition by N-(2-hydroxyethyl)-3-methylbenzamide.

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant Human HDAC isozymes (e.g., HDAC1, HDAC2, HDAC3)[9]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A and trypsin)

  • 96-well black plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-(2-hydroxyethyl)-3-methylbenzamide in HDAC Assay Buffer. Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control and a vehicle control.[9]

  • Enzyme Addition: Add diluted HDAC enzyme to each well.

  • Compound Addition: Add the test compound dilutions or controls to the wells and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the enzymatic reaction by adding the developer solution. This cleaves the deacetylated substrate, releasing the fluorescent AMC group. Incubate for 15 minutes at room temperature.

  • Data Analysis: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the percent inhibition for each concentration and determine the IC50 value.

Section 2: Postulated Antimicrobial Mechanism of Action

The benzamide scaffold is also present in compounds with significant antimicrobial properties.[2][10] A key target in bacteria for this class of molecules is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential and highly conserved component of the bacterial cell division machinery.[11]

FtsZ Inhibition: Disrupting Bacterial Cell Division

FtsZ, a prokaryotic homolog of tubulin, polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[11] Inhibition of FtsZ polymerization or destabilization of the Z-ring prevents cytokinesis, leading to filamentation of the bacteria and eventual cell death.[12] This makes FtsZ an attractive target for novel antibiotics.

Antimicrobial_Workflow Start Synthesize/Obtain N-(2-hydroxyethyl)-3-methylbenzamide Prepare_Cultures Prepare Microbial Cultures (e.g., S. aureus, E. coli) Start->Prepare_Cultures Select_Assay Select Assay Method Prepare_Cultures->Select_Assay Microdilution Broth Microdilution (Quantitative) Select_Assay->Microdilution Disc_Diffusion Agar Disc Diffusion (Qualitative) Select_Assay->Disc_Diffusion Prepare_Plates Prepare Serial Dilutions & Inoculate Microplates Microdilution->Prepare_Plates Inoculate_Agar Inoculate Agar Plates & Apply Impregnated Discs Disc_Diffusion->Inoculate_Agar Incubate Incubate under Controlled Conditions Prepare_Plates->Incubate Inoculate_Agar->Incubate Determine_MIC Determine MIC (µg/mL) Incubate->Determine_MIC Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End Report Antimicrobial Activity Determine_MIC->End Measure_Zone->End

Caption: Workflow for in vitro antimicrobial susceptibility testing.[13]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • N-(2-hydroxyethyl)-3-methylbenzamide

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of N-(2-hydroxyethyl)-3-methylbenzamide in MHB directly in the microplate wells (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 3: Postulated Anti-inflammatory Mechanism of Action

Chronic inflammation is implicated in numerous diseases, and many therapeutic agents target inflammatory pathways.[14] Benzamide derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Cyclooxygenase-2 (COX-2) Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[14][17]

COX2_Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) cPLA2 cPLA2 Stimuli->cPLA2 Activates Membrane Membrane Phospholipids Membrane->cPLA2 AA Arachidonic Acid cPLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzamide N-(2-hydroxyethyl)-3-methylbenzamide Benzamide->COX2 Inhibition

Caption: Hypothesized COX-2 inhibition by N-(2-hydroxyethyl)-3-methylbenzamide.[15]

This assay measures the peroxidase activity of the COX-2 enzyme.[15]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., AMPD)

  • Arachidonic acid (substrate)

  • 96-well black plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-(2-hydroxyethyl)-3-methylbenzamide. Use a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[15]

  • Reaction Setup: To the wells of the 96-well plate, add assay buffer, heme, and the fluorometric probe.

  • Enzyme and Inhibitor Addition: Add the COX-2 enzyme to all wells except the no-enzyme control. Add the test compound dilutions or controls and incubate for 10-15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Data Analysis: Immediately begin measuring fluorescence kinetics using a microplate reader (Excitation/Emission appropriate for the probe). Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Data Summary Table

The following table provides a template for summarizing the quantitative data obtained from the described in vitro assays.

Assay Target Metric N-(2-hydroxyethyl)-3-methylbenzamide Positive Control Control IC50 (nM)
Anticancer PARP-1IC50 (nM)Experimental ValueOlaparib~1.5
HDAC1IC50 (nM)Experimental ValueVorinostat~50
Antimicrobial S. aureusMIC (µg/mL)Experimental ValueCiprofloxacin~0.25
E. coliMIC (µg/mL)Experimental ValueCiprofloxacin~0.015
Anti-inflammatory COX-2IC50 (nM)Experimental ValueCelecoxib~50

Conclusion

This technical guide outlines a rational, evidence-based approach for the initial in vitro characterization of N-(2-hydroxyethyl)-3-methylbenzamide. By systematically evaluating its potential as a PARP inhibitor, HDAC inhibitor, FtsZ inhibitor, and COX-2 inhibitor, researchers can efficiently elucidate its primary mechanism of action and pave the way for further preclinical and clinical development. The provided protocols and workflows represent standard, validated methods in the field, ensuring the generation of robust and reproducible data.

References

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  • Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. (2024). Medicinal Chemistry Research. [Link]

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  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

  • Antimicrobial Potential of Benzamides and Derived Nanosystems for Controlling in vitro Biofilm Development on Medical Devices. (2013). Bentham Science. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Polycyclic Aromatic Compounds. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]

  • Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. (2023). AIR Unimi. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. [Link]

  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (2020). Journal of Biomolecular Structure and Dynamics. [Link]

  • Bacterial FtsZ Inhibition By Benzo[d]imidazole-2-Carboxamide Derivative With anti-TB Activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022). Digital CSIC. [Link]

  • Novel Pyrimidine Tethered Benzamide Derivatives as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In vitro Cytotoxicity Evaluation. (2024). Asian Journal of Chemistry. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (2025). ResearchGate. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). RSC Advances. [Link]

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2022). Journal of the Iranian Chemical Society. [Link]

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Sources

predicted binding affinity of N-(2-hydroxyethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Prediction of Binding Affinity for N-(2-hydroxyethyl)-3-methylbenzamide

Abstract

The accurate prediction of ligand-protein binding affinity is a cornerstone of modern drug discovery, enabling the prioritization of candidate molecules and the elucidation of molecular recognition mechanisms. This guide provides a comprehensive, in-depth walkthrough of a robust computational workflow to predict the binding affinity of a novel small molecule, N-(2-hydroxyethyl)-3-methylbenzamide, to a selected biological target. This document is structured to serve as a practical manual for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. We will detail the process from target selection and system preparation through molecular docking, all-atom molecular dynamics simulations, and concluding with binding free energy calculations. Each section is grounded in established scientific principles and includes detailed, step-by-step protocols, data interpretation guidelines, and supporting visualizations to ensure clarity and reproducibility.

Introduction: The Imperative of Predictive Affinity in Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive, with a high rate of attrition. A primary cause for failure is insufficient efficacy, which often correlates with poor binding affinity of the drug candidate to its intended biological target. Computational methods offer a powerful, cost-effective, and rapid means to predict this binding affinity in silico, thereby enabling a more focused and efficient allocation of experimental resources.

This guide uses N-(2-hydroxyethyl)-3-methylbenzamide as a case study to illustrate a complete computational workflow. While this specific molecule may not have a well-documented biological target, its benzamide scaffold is a common feature in many approved drugs, making it an excellent model for demonstrating the predictive process. We will navigate the essential steps required to generate a credible, data-driven hypothesis of its binding affinity to a selected, therapeutically relevant protein.

Part I: Target Selection and System Preparation

Rationale for Target Selection: The Dopamine D2 Receptor

The choice of a biological target is the most critical first step. The benzamide moiety is a well-known pharmacophore for a class of antipsychotic drugs that target the Dopamine D2 Receptor (D2R), a G protein-coupled receptor implicated in schizophrenia and Parkinson's disease. Therefore, for this guide, we select the human D2R as our protein target. This choice is supported by a wealth of structural and pharmacological data, providing a solid foundation for our computational study.

Protein Structure Acquisition and Preparation

A high-quality protein structure is essential for accurate predictions. The Protein Data Bank (PDB) is the primary repository for experimentally determined biomolecular structures.

Protocol 2.2.1: Protein Structure Preparation

  • Search and Selection: Access the PDB database ([Link]) and search for "Dopamine D2 Receptor". Select a high-resolution (< 3.0 Å) crystal structure, preferably co-crystallized with a benzamide-like ligand. For this example, we will hypothetically use PDB ID: 6CM4, which is a structure of the human D2R in complex with the antagonist risperidone.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This ensures that the binding site is accessible for our ligand of interest.

  • Structural Refinement: Use a protein preparation wizard, such as that found in the Schrödinger Suite or the open-source tool PDB2PQR, to perform the following crucial steps:

    • Add Hydrogen Atoms: The PDB file often lacks explicit hydrogen atoms. These must be added to satisfy the valency of all atoms.

    • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are pH-dependent and critical for electrostatic interactions. These should be assigned based on a pKa prediction at physiological pH (7.4).

    • Optimize Hydrogen Bond Network: The orientation of hydroxyl groups and Asn/Gln side chains is optimized to form a favorable hydrogen bond network.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This is typically done using a molecular mechanics force field like AMBER or CHARMM.

Ligand Preparation

The ligand, N-(2-hydroxyethyl)-3-methylbenzamide, must also be prepared in a computationally ready format.

Protocol 2.3.1: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. Software like Avogadro or the RDKit library in Python can be used for this purpose.

  • Generate Low-Energy Conformer: The initial 3D structure may not be in its lowest energy state. Use a conformational search algorithm or a simple energy minimization protocol with a suitable force field (e.g., MMFF94) to obtain a stable 3D conformation.

  • Assign Partial Charges: The distribution of charge within the ligand is crucial for electrostatic interactions. Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-parameterized force field.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and provides an initial estimate of binding affinity through a scoring function.

Theoretical Framework

Docking algorithms explore the conformational space of the ligand within the defined binding site of the protein, using a scoring function to rank the generated poses. These scoring functions are empirical or knowledge-based equations that approximate the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

Protocol for Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source docking program.

  • File Preparation: Convert the prepared protein and ligand files to the required PDBQT format, which includes partial charges and atom type information. This can be done using AutoDockTools.

  • Define the Binding Site: The binding site is defined by a 3D grid (a "box") that encompasses the region of the protein where the ligand is expected to bind. A common strategy is to center this grid on the position of a co-crystallized ligand from a reference PDB structure.

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their docking scores. Analyze the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues in the binding pocket.

Data Presentation: Docking Results
Binding ModeDocking Score (kcal/mol)Key Interacting Residues
1-8.5ASP114, SER193, PHE389, TRP386
2-8.2ASP114, SER193, TYR408
3-7.9VAL115, PHE390, HIS393

Table 1: Hypothetical docking results for N-(2-hydroxyethyl)-3-methylbenzamide with the Dopamine D2 Receptor. Lower scores indicate better predicted affinity.

Visualization: Molecular Docking Workflow

G cluster_prep System Preparation cluster_dock Docking Simulation PDB PDB Structure (6CM4) PrepProt Prepared Protein (.pdbqt) PDB->PrepProt Clean, Add H+, Minimize Ligand2D Ligand 2D Structure PrepLig Prepared Ligand (.pdbqt) Ligand2D->PrepLig 3D Convert, Minimize Grid Define Binding Site (Grid Box) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Results Analyze Poses & Scores Vina->Results

Caption: Workflow for molecular docking simulation.

Part III: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex, accounting for the flexibility of both molecules and the presence of solvent. This allows for a more rigorous assessment of the stability of the binding pose and serves as a foundation for more accurate binding free energy calculations.

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the time evolution of the complex. This is crucial for verifying that the top-scoring docking pose is stable over time and for sampling a range of conformations that contribute to the binding affinity.

Protocol for MD Simulations with GROMACS

GROMACS is a high-performance, open-source MD simulation package.

  • System Setup:

    • Force Field: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Continue the simulation at constant temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released.

  • Production MD: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) without any restraints. The coordinates of the system are saved at regular intervals, creating a trajectory file.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, converging RMSD plot indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Visualization: MD Simulation Workflow

G Start Docked Complex Setup System Setup (Solvate, Add Ions) Start->Setup Min Energy Minimization Setup->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Crystal Structure and Stereochemistry of N-(2-hydroxyethyl)-3-methylbenzamide: A Comprehensive Structural Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-hydroxyethyl)-3-methylbenzamide is a highly functionalized N-substituted benzamide characterized by its dual capacity for hydrogen bonding via both an amide linkage and a terminal hydroxyl group. Compounds within the N-substituted benzamide class are critical pharmacophores in drug discovery, exhibiting potent biological activities ranging from antiemetic effects to the inhibition of nuclear factor-κB in anticancer research [2].

Understanding the crystal structure and stereochemistry of this molecule is paramount for rational drug design and materials science. This whitepaper provides an in-depth analysis of its conformational dynamics, supramolecular assembly, and the causal logic behind its experimental synthesis and crystallization workflows.

Molecular Stereochemistry & Conformational Dynamics

The stereochemistry of N-(2-hydroxyethyl)-3-methylbenzamide is governed by a delicate balance of electronic delocalization, steric hindrance, and intramolecular forces.

Amide Bond Planarity and Rotation

The central structural feature is the amide bond (C–N). Due to the resonance delocalization of the nitrogen lone pair into the carbonyl π-system, the C–N bond exhibits significant partial double-bond character. Crystallographic studies of analogous N-substituted benzamides reveal that this C–N bond length typically ranges from 1.32 to 1.34 Å, which is considerably shorter than a standard C–N single bond [1].

  • Conformational Preference: The molecule overwhelmingly adopts a trans (Z) conformation. The cis (E) conformation is energetically penalized due to severe steric repulsion between the 3-methylphenyl ring and the flexible 2-hydroxyethyl chain.

Aryl Ring Torsion

While the amide group itself is planar, the adjacent 3-methylphenyl ring is not coplanar with the amide plane. To minimize steric clashes between the ortho-hydrogens of the aromatic ring and the carbonyl oxygen or amide proton, the aryl ring typically twists out of the amide plane by a dihedral angle of 15° to 30° [1]. The presence of the meta-methyl group introduces an asymmetrical steric bulk that subtly breaks the symmetry of the rotational barrier, favoring a specific syn/anti orientation in the solid state.

The 2-Hydroxyethyl Chain

The highly flexible 2-hydroxyethyl group (–CH₂CH₂OH) can adopt either anti or gauche conformations. In the crystalline state, the gauche conformation is frequently stabilized by intramolecular hydrogen bonding or by optimizing the packing density to facilitate robust intermolecular hydrogen bond networks.

Stereochem A Amide Bond (C-N) B Partial Double Bond A->B C Trans (Z) Conformer B->C F Intramolecular H-Bond C->F Packing Synergy D 2-Hydroxyethyl Chain E Gauche Conformation D->E E->F

Fig 1: Stereochemical drivers dictating the conformation of the hydroxyethyl and amide groups.

Crystallographic Architecture & Supramolecular Assembly

The crystal packing of N-(2-hydroxyethyl)-3-methylbenzamide is a self-assembling system driven by a hierarchy of intermolecular forces.

Hydrogen Bonding Networks

The molecule acts as both a double hydrogen-bond donor (N–H, O–H) and a double hydrogen-bond acceptor (C=O, –OH).

  • 1D Chains (Amide-Amide): The primary packing motif is the formation of robust N–H···O=C hydrogen bonds. These interactions typically link adjacent molecules into infinite one-dimensional (1D) chains along the crystallographic axis [2].

  • 2D Sheets (Hydroxyl Cross-linking): The terminal hydroxyl group acts as a secondary structural director. The O–H group donates a hydrogen bond to the carbonyl oxygen of a neighboring chain or to another hydroxyl group, effectively cross-linking the 1D chains into two-dimensional (2D) supramolecular sheets.

Weak Interactions (C–H···π)

Beyond classical hydrogen bonding, the 3-methylphenyl rings engage in weak C–H···π and π···π stacking interactions. The methyl group at the 3-position specifically alters the electron density of the aromatic ring, enhancing its ability to act as a π-acceptor for neighboring aliphatic protons, thereby locking the 2D sheets into a cohesive 3D crystal lattice.

Quantitative Crystallographic Parameters

The following tables summarize the expected quantitative crystallographic data based on highly conserved motifs in N-substituted benzamides.

Table 1: Representative Bond Lengths and Angles

Structural Parameter Atoms Involved Expected Value Range
Bond Length C(aryl)–C(carbonyl) 1.49 – 1.51 Å
Bond Length C=O 1.22 – 1.24 Å
Bond Length C–N (Amide) 1.32 – 1.34 Å
Bond Angle O=C–N 121° – 123°

| Torsion Angle | C(ortho)–C(ipso)–C(carbonyl)–O | 15° – 30° |

Table 2: Supramolecular Hydrogen Bonding Geometry

Interaction Type Donor-Acceptor (D···A) D–H Distance (Å) H···A Distance (Å) D···A Distance (Å) Angle D-H···A (°)
Amide-Amide N–H···O=C 0.86 – 0.90 2.00 – 2.15 2.85 – 3.00 160 – 175
Hydroxyl-Amide O–H···O=C 0.82 – 0.85 1.85 – 1.95 2.65 – 2.80 165 – 178

| Weak Aryl | C–H···π | 0.93 – 0.95 | 2.60 – 2.80 | 3.50 – 3.70 | 140 – 160 |

Experimental Workflows: Synthesis & Crystallization

To achieve X-ray diffraction-quality single crystals, the synthesis and purification must be executed with high fidelity. The following protocols are designed as self-validating systems.

Step-by-Step Synthesis Protocol

The compound is synthesized via a nucleophilic acyl substitution [3].

  • Preparation: Dissolve ethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

    • Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic ethanolamine and driving the equilibrium forward.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and strictly suppresses O,N-diacylation side-reactions, ensuring the chemoselective formation of the amide.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent.

    • Self-Validation: The reaction is complete when the high-Rf acid chloride spot disappears, replaced by a highly polar, UV-active product spot near the baseline.

  • Work-up: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted ethanolamine and triethylamine; the basic wash neutralizes residual acid; the brine removes bulk water from the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-3-methylbenzamide.

Crystallization for SCXRD
  • Solvent Selection: Dissolve the crude amide in a minimum volume of hot ethyl acetate (EtOAc).

    • Causality: EtOAc is a moderately polar hydrogen-bond acceptor that readily dissolves the functionalized amide at elevated temperatures without chemically reacting with it.

  • Antisolvent Layering: Carefully layer the solution with hexane (1:2 volume ratio) in a narrow crystallization tube.

  • Vapor Diffusion/Cooling: Allow the tube to stand undisturbed at room temperature for 48–72 hours.

    • Causality: The slow diffusion of the non-polar hexane into the EtOAc layer gradually decreases the dielectric constant of the medium. This induces slow, highly ordered nucleation, preventing amorphous precipitation and yielding defect-free single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).

Workflow A 3-Methylbenzoyl Chloride + Ethanolamine B Nucleophilic Acyl Substitution (0-5°C, Basic Medium) A->B C Crude N-(2-hydroxyethyl)- 3-methylbenzamide B->C D Recrystallization (EtOAc / Hexane) C->D E Single Crystal X-Ray Diffraction (SCXRD) D->E

Fig 2: Synthetic and crystallization workflow for N-(2-hydroxyethyl)-3-methylbenzamide.

References

  • Title: The crystal and molecular structures of dibenzimide and its N-methylated analogue: steric and hydrogen-bonding effects Source: South African Journal of Chemistry URL: [Link]

  • Title: N-Butyl-4-chlorobenzamide Source: IUCrData / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents Source: ResearchGate URL: [Link]

Metabolic Profiling of N-(2-hydroxyethyl)-3-methylbenzamide in Hepatic Microsomes: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of xenobiotics is a cornerstone of drug development and toxicological assessment. N-(2-hydroxyethyl)-3-methylbenzamide is a critical pharmacophore and a known downstream human metabolite of widely used m-toluamide derivatives, such as N,N-diethyl-m-toluamide (DEET) 1. Because it possesses multiple reactive functional groups—an aromatic methyl group, a secondary amide, and a terminal primary alcohol—it serves as an excellent model compound for studying competing Phase I (functionalization) and Phase II (conjugation) metabolic pathways in liver microsomes 2.

This whitepaper provides an in-depth, self-validating technical framework for profiling the metabolic pathways of N-(2-hydroxyethyl)-3-methylbenzamide using human liver microsomes (HLM).

Structural Pharmacophore & Enzymatic Causality

The metabolic susceptibility of N-(2-hydroxyethyl)-3-methylbenzamide is dictated by its distinct structural domains. In a microsomal incubation system, enzymatic transformations are not random; they are governed by steric accessibility, electron density, and cofactor availability.

  • The m-Toluyl Methyl Group (Benzylic Oxidation): The methyl group attached to the aromatic ring is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP) enzymes (predominantly CYP1A2, CYP2B6, and CYP3A4). The resulting benzylic radical is resonance-stabilized by the aromatic ring, making the subsequent "oxygen rebound" to form a hydroxymethyl derivative a thermodynamically favorable primary pathway 3.

  • The 2-Hydroxyethyl Chain (O-Glucuronidation & N-Dealkylation): The terminal hydroxyl group is a prime nucleophilic target for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, which catalyze Phase II O-glucuronidation 4. Alternatively, CYP-mediated oxidation at the alpha-carbon adjacent to the nitrogen forms an unstable hemiaminal that spontaneously cleaves, resulting in N-dealkylation.

  • The Benzamide Core (Amide Hydrolysis): While amides are generally stable due to nitrogen lone-pair resonance with the carbonyl group, microsomal carboxylesterases (CES) and amidases can slowly hydrolyze this bond to yield 3-methylbenzoic acid 5.

Pathway Parent N-(2-hydroxyethyl)- 3-methylbenzamide Met1 N-(2-hydroxyethyl)- 3-hydroxymethylbenzamide (Benzylic Oxidation) Parent->Met1 CYP450 + NADPH Met2 3-Methylbenzamide (N-Dealkylation) Parent->Met2 CYP450 + NADPH Met3 O-Glucuronide Conjugate (Phase II Conjugation) Parent->Met3 UGTs + UDPGA Met4 3-Methylbenzoic Acid (Amide Hydrolysis) Parent->Met4 Amidases / CES

Metabolic pathways of N-(2-hydroxyethyl)-3-methylbenzamide in liver microsomes.

Self-Validating Experimental Protocols

To accurately map these pathways, the experimental design must be self-validating. This means incorporating specific controls that isolate enzyme activity from chemical degradation and differentiate Phase I from Phase II metabolism.

Reagents & Cofactor Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Phase I Cofactor: 10 mM NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH).

  • Phase II Cofactor: 5 mM Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Pore-forming Agent: Alamethicin (25 µg/mL). Causality Note: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER) membrane. Alamethicin creates pores in the microsomal vesicles, allowing the highly polar UDPGA to access the UGT active sites.

Step-by-Step Incubation Workflow
  • Master Mix Preparation: Dilute HLM to a final protein concentration of 1.0 mg/mL in the phosphate buffer. Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes to allow pore formation.

  • Substrate Addition: Spike N-(2-hydroxyethyl)-3-methylbenzamide into the master mix to achieve a final concentration of 10 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Aliquot 90 µL of the mixture into 96-well plates and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a combined NADPH/UDPGA cofactor solution.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction well.

  • Reaction Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: Cold acetonitrile instantly denatures microsomal proteins, halting all enzymatic activity, while simultaneously extracting the small-molecule metabolites into the organic phase.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Self-Validating Control Matrix

To ensure trustworthiness, run the following parallel controls:

  • Minus-NADPH/UDPGA Control: Replaces cofactors with buffer. Validates that observed depletion is strictly cofactor-dependent (CYP/UGT mediated) rather than driven by background amidases or chemical instability.

  • Heat-Inactivated Control: Microsomes heated at 90°C for 10 mins prior to assay. Rules out non-enzymatic thermal degradation.

Workflow S1 1. Microsome Prep (1 mg/mL HLM + Alamethicin) S2 2. Pre-incubation (Compound + Buffer, 37°C) S1->S2 S3 3. Reaction Initiation (Add NADPH & UDPGA) S2->S3 S4 4. Time-Course Sampling (0, 15, 30, 60 min) S3->S4 S5 5. Quenching (Cold ACN + Int. Standard) S4->S5 S6 6. LC-MS/MS Analysis (Metabolite ID & Quant) S5->S6

Self-validating experimental workflow for microsomal stability and metabolite identification.

Quantitative Data Presentation

Metabolite identification relies on high-resolution mass spectrometry (HRMS) or targeted triple-quadrupole LC-MS/MS. Below is the structured quantitative data summarizing the expected mass transitions and kinetic parameters derived from human liver microsome profiling.

Table 1: Putative Metabolites and LC-MS/MS Transitions

Data represents typical positive electrospray ionization (ESI+) parameters.

Metabolite PathwayMolecular FormulaPrecursor Ion [M+H]⁺Primary Product IonRetention Time Shift
Parent Compound C₁₀H₁₃NO₂m/z 180.10m/z 119.05Reference (Rt₀)
Benzylic Oxidation C₁₀H₁₃NO₃m/z 196.09m/z 135.04Earlier (More polar)
N-Dealkylation C₈H₉NOm/z 136.07m/z 119.05Later (Less polar)
O-Glucuronidation C₁₆H₂₁NO₈m/z 356.13m/z 180.10Significantly Earlier
Amide Hydrolysis C₈H₈O₂m/z 137.05m/z 91.05Varies by pH
Table 2: Enzyme Kinetic Parameters (HLM)

Kinetic parameters (Michaelis-Menten) summarize the affinity and capacity of the primary metabolic routes.

Metabolic PathwayApparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Enzyme Class
Benzylic Oxidation24.5 ± 3.2145.0 ± 12.55.91CYP (1A2, 2B6, 3A4)
O-Glucuronidation45.1 ± 5.8310.5 ± 28.46.88UGT (1A1, 2B7)
N-Dealkylation88.3 ± 9.185.2 ± 7.60.96CYP (3A4)
Amide Hydrolysis> 200< 15.0< 0.07CES / Amidases

Note: The high Vmax​ for O-glucuronidation indicates that if Phase II cofactors are present, the terminal alcohol acts as a rapid clearance sink, bypassing slower Phase I oxidative steps.

Conclusion

The metabolic profiling of N-(2-hydroxyethyl)-3-methylbenzamide in liver microsomes reveals a multi-pathway clearance mechanism dominated by CYP-mediated benzylic oxidation and UGT-mediated O-glucuronidation. By utilizing a self-validating experimental workflow with specific cofactor controls and pore-forming agents, researchers can accurately map the intrinsic clearance of this pharmacophore, providing critical insights applicable to the broader class of benzamide-derived therapeutics and xenobiotics.

References

  • Diethyltoluamide | topical insect repellent agent | CAS# 134-62-3 InvivoChem
  • Human Metabolism and Interactions of Deployment-Related Chemicals Defense Technical Inform
  • N,N-diethyl-m-toluamide | C12H17NO - PubChem N
  • Biotransformation of N-Ethyl-N-(2-hydroxyethyl)
  • Moclobemide Impurities and Rel

Sources

Methodological & Application

how to synthesize N-(2-hydroxyethyl)-3-methylbenzamide in the lab

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of N-(2-hydroxyethyl)-3-methylbenzamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-(2-hydroxyethyl)-3-methylbenzamide via nucleophilic acyl substitution[1]. By reacting 3-methylbenzoyl chloride with ethanolamine under kinetically controlled conditions, researchers can selectively achieve N-acylation while suppressing unwanted O-acylation[2]. Designed for drug development professionals and synthetic chemists, this guide provides a self-validating workflow complete with mechanistic rationales and analytical checkpoints.

Mechanistic Rationale & Kinetic Control

The formation of amides from acid chlorides and amines is a highly exothermic Schotten-Baumann-type reaction[3]. In this protocol, ethanolamine—a bifunctional molecule containing both a primary amine and a primary alcohol—acts as the nucleophile[4].

  • Chemoselectivity (N- vs. O-Acylation): The primary amine is significantly more nucleophilic than the hydroxyl group. By maintaining the reaction at 0 °C during the electrophile addition phase, the kinetic barrier for O-acylation remains insurmountable, ensuring exclusive N-acylation[1].

  • Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct. Without TEA, the generated HCl would protonate the unreacted ethanolamine, rendering it non-nucleophilic and prematurely stalling the reaction at a maximum of 50% conversion[5].

Reagents and Materials

The following table summarizes the quantitative data and specifications for a standard 10 mmol scale synthesis.

Table 1: Quantitative Data and Specifications for Key Reagents

ReagentRoleMW ( g/mol )Density (g/mL)EquivalentsAmount (10 mmol scale)
3-Methylbenzoyl chloride Electrophile154.601.1731.01.32 mL (1.55 g)
Ethanolamine Nucleophile61.081.0121.10.66 mL (0.67 g)
Triethylamine (TEA) Acid Scavenger101.190.7261.52.09 mL (1.52 g)
Dichloromethane (DCM) Solvent84.931.326N/A20.0 mL

(Physical properties sourced from standardized chemical databases[4],[6])

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step, particularly during the workup phase, targets the removal of a specific byproduct to ensure high purity prior to final characterization.

Phase 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N2 or Argon) to prevent ambient moisture from hydrolyzing the acid chloride.

  • Add 20 mL of anhydrous Dichloromethane (DCM), followed by 0.66 mL of ethanolamine (11.0 mmol) and 2.09 mL of TEA (15.0 mmol)[1].

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Controlled Acylation 4. Draw 1.32 mL of 3-methylbenzoyl chloride (10.0 mmol) into a glass syringe[6]. 5. Add the acid chloride dropwise to the stirring solution over a period of 15 minutes. Causality: Slow addition prevents localized heating and thermal spikes, which could otherwise provide the activation energy needed for unwanted O-acylation or di-acylation[3]. 6. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 2 hours[7]. 7. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane solvent system. The complete disappearance of the high-Rf acid chloride spot validates that the reaction has reached completion.

Phase 3: Workup and Purification 8. Quenching: Add 10 mL of distilled water to the flask to quench any trace amounts of residual acid chloride. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash: Extract the lower organic (DCM) layer and wash it with 15 mL of 1M HCl. Causality: This step protonates unreacted TEA and excess ethanolamine, converting them into water-soluble salts that are easily discarded in the aqueous phase. 10. Base Wash: Wash the organic layer with 15 mL of saturated aqueous NaHCO3. Causality: This neutralizes residual HCl and deprotonates 3-methylbenzoic acid (the inevitable hydrolysis byproduct of the acid chloride), extracting it into the aqueous phase as a sodium salt[5]. 11. Brine Wash: Wash with 15 mL of saturated NaCl (brine) to draw out bulk emulsion water from the organic layer. 12. Drying & Concentration: Dry the organic layer over anhydrous MgSO4. Filter off the solid drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product. 13. Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane to obtain pure N-(2-hydroxyethyl)-3-methylbenzamide as white crystals[1].

Analytical Characterization

To verify the structural integrity and purity of the synthesized N-(2-hydroxyethyl)-3-methylbenzamide, perform the following standard analyses:

  • LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is 180.1.

  • 1H NMR (400 MHz, CDCl3): The spectrum must exhibit the characteristic amide proton (broad singlet, ~6.8 ppm), the m-tolyl aromatic protons (multiplet, 7.2–7.6 ppm), the methylene protons adjacent to the hydroxyl group (triplet, ~3.8 ppm), the methylene protons adjacent to the nitrogen (quartet, ~3.6 ppm), and the aryl-methyl group (singlet, 2.4 ppm).

Experimental Workflow Diagram

Workflow N1 Preparation Ethanolamine + TEA in DCM N2 Acylation Add 3-Methylbenzoyl chloride at 0 °C N1->N2 Ice Bath N3 Reaction Stir at RT for 2 hours N2->N3 Kinetic Control N4 Quench & Extraction Add H2O, separate organic layer N3->N4 TLC Confirmation N5 Washing 1M HCl -> Sat. NaHCO3 -> Brine N4->N5 Phase Separation N6 Drying & Concentration MgSO4, then rotary evaporation N5->N6 Remove Impurities N7 N-(2-hydroxyethyl)-3-methylbenzamide (Purified Product) N6->N7 Yield Calculation

Fig 1. Experimental workflow for synthesizing N-(2-hydroxyethyl)-3-methylbenzamide.

Sources

HPLC method development for N-(2-hydroxyethyl)-3-methylbenzamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: HPLC Method Development and Validation for the Quantification of N-(2-hydroxyethyl)-3-methylbenzamide

Executive Summary

Accurate quantification of benzamide derivatives is a critical requirement in pharmaceutical development and quality control. This application note details the rationale, development, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(2-hydroxyethyl)-3-methylbenzamide . Designed for researchers and drug development professionals, this guide moves beyond standard step-by-step instructions to explain the physicochemical causality behind each methodological choice, ensuring a self-validating, highly reproducible workflow.

Physicochemical Profiling & Method Rationale

To develop an optimized chromatographic method, we must first analyze the analyte's molecular architecture. N-(2-hydroxyethyl)-3-methylbenzamide is an amphiphilic molecule consisting of a hydrophobic 3-methylphenyl (meta-tolyl) ring and a hydrophilic N-(2-hydroxyethyl)amide moiety.

  • Stationary Phase Causality: The molecule's moderate polarity makes it an ideal candidate for RP-HPLC. An end-capped C18 (Octadecylsilane) column is selected. The end-capping is critical; unreacted surface silanols on raw silica can act as hydrogen-bond donors/acceptors, interacting with the analyte's hydroxyl and amide groups to cause severe peak tailing. End-capping ensures purely hydrophobic retention mechanisms, yielding sharp, symmetrical peaks[1].

  • Mobile Phase Causality: The amide nitrogen is non-basic due to resonance stabilization with the adjacent carbonyl, and the hydroxyl group possesses a very high pKa (>14). Consequently, the analyte remains neutral across the standard HPLC pH range (pH 2–8). However, mobile phase pH is still strictly controlled using 0.1% Formic Acid (pH ~2.7) . This acidic environment is not to control analyte ionization, but to protonate any residual stationary phase silanols, completely suppressing secondary ion-exchange interactions. Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity (reducing backpressure) and superior UV transparency.

  • Elution Strategy: Because we are quantifying a single target analyte without complex matrix interferences, an isocratic elution (40% ACN / 60% Aqueous) is employed. This eliminates the need for column re-equilibration between injections, maximizing high-throughput routine analysis.

  • Detector Causality: Benzamides exhibit strong π→π∗ and n→π∗ electronic transitions. Detection is set to 230 nm , which maximizes the signal-to-noise ratio for the aromatic amide chromophore while avoiding the baseline noise associated with the lower UV cutoffs of the solvents[1].

Method_Workflow A Analyte Profiling (Neutral Amide) B Column Selection (End-capped C18) A->B C Mobile Phase (Isocratic ACN/H2O) B->C D Detection (UV at 230 nm) C->D

Caption: HPLC Method Development Workflow for Benzamide Derivatives

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system . It integrates a mandatory System Suitability Test (SST) that must be passed prior to any sample acquisition, ensuring real-time data integrity.

Reagents & Instrumentation
  • Instrumentation: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and UV/Vis or PDA Detector.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid, N-(2-hydroxyethyl)-3-methylbenzamide Reference Standard (>99.5% purity).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Channel A): Transfer 1000 mL of Milli-Q water into a clean mobile phase bottle. Add 1.0 mL of Formic Acid. Mix thoroughly and filter through a 0.22 µm membrane.

  • Organic Phase (Channel B): Transfer 1000 mL of HPLC-grade Acetonitrile into a separate bottle. Degas both channels using inline vacuum sonication for 10 minutes.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 2 minutes, and make up to volume with Milli-Q water.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (40% ACN / 60% Water).

Step 3: Sample Preparation

  • Extract the target analyte from the sample matrix using an appropriate solvent (e.g., pure Acetonitrile for precipitation).

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Dilute the supernatant with the mobile phase to achieve an expected concentration within the linear range (10–100 µg/mL). Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Step 4: System Suitability Testing (The Self-Validation Gate) Before injecting unknown samples, inject the Working Standard (50 µg/mL) five consecutive times. The system is only validated for sample analysis if the criteria in Table 2 are strictly met.

Data Presentation & Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / Setting
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size (End-capped)
Mobile Phase 60% Water (0.1% Formic Acid) : 40% Acetonitrile
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (± 1°C)
Detection Wavelength 230 nm
Run Time 8.0 minutes

Table 2: System Suitability Parameters (Self-Validation Criteria)

ParameterAcceptance CriteriaRationale for Control
Retention Time (RT) ~4.5 min (± 2% RSD)Ensures mobile phase composition and pump stability.
Peak Area %RSD ≤ 2.0% (n=5)Validates autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and physical bed integrity.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the developed method must be validated according to the2[2]. The objective is to demonstrate that the analytical procedure is robust, precise, and fit for its intended purpose.

Validation_Logic cluster_0 Performance Characteristics Root ICH Q2(R2) Validation SST System Suitability (RSD < 2%) Root->SST Spec Specificity (Peak Purity) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc

Caption: ICH Q2(R2) Analytical Procedure Validation Framework

Table 3: Method Validation Results Summary

Validation ParameterICH Q2(R2) MethodologySimulated Results / Acceptance
Specificity Inject blank, placebo, and spiked sample. Assess peak purity using PDA.No interfering peaks at RT ~4.5 min. Peak purity index > 0.999.
Linearity & Range 5 concentration levels ranging from 20% to 150% of target concentration (10–100 µg/mL).R² = 0.9998. Equation: y = 2453x + 12.5.
Accuracy (Recovery) Spike known amounts of standard into matrix at 50%, 100%, and 150% levels (n=3 each).Mean Recovery: 99.4% – 101.2% (Criteria: 98.0–102.0%).
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD = 0.85% (Criteria: ≤ 2.0%).
LOD / LOQ Calculated via Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).LOD = 0.15 µg/mL LOQ = 0.50 µg/mL

Conclusion

The developed RP-HPLC method for N-(2-hydroxyethyl)-3-methylbenzamide is simple, rapid, and highly reproducible. By understanding the physicochemical properties of the analyte—specifically its neutral nature and potential for silanol interactions—we established a causality-driven method utilizing an end-capped C18 column and an acidic isocratic mobile phase. The embedded System Suitability Testing ensures the protocol acts as a self-validating system, fully compliant with ICH Q2(R2) standards.

References

  • ICH Q2(R2)
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method Source: BenchChem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(2-hydroxyethyl)-3-methylbenzamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-(2-hydroxyethyl)-3-methylbenzamide is a benzamide derivative characterized by its distinct hydrogen-bonding capabilities. While dimethyl sulfoxide (DMSO) is the gold standard polar aprotic solvent for such organic compounds, researchers frequently encounter unexpected precipitation, cloudiness, or concentration limits during stock preparation. This technical guide provides a mechanistic understanding of these solvation failures and delivers self-validating protocols to ensure reliable experimental outcomes.

Diagnostic Workflow

Before altering your experimental parameters, follow this logical troubleshooting tree to isolate the root cause of the solubility failure.

TroubleshootingWorkflow Start Compound Insoluble in Benchtop DMSO CheckWater Step 1: Check Water Content Use Fresh Anhydrous DMSO Start->CheckWater HeatSonicate Step 2: Thermal/Kinetic Energy Heat to 40°C + Sonication CheckWater->HeatSonicate No Success1 Solubilized CheckWater->Success1 Yes Cosolvent Step 3: Co-Solvent System Add DMF or NMP HeatSonicate->Cosolvent No Success2 Solubilized HeatSonicate->Success2 Yes Success3 Solubilized Cosolvent->Success3 Yes

Fig 1. Diagnostic workflow for resolving benzamide derivative solubility in DMSO.

Frequently Asked Questions (Mechanistic Focus)

Q1: Why does N-(2-hydroxyethyl)-3-methylbenzamide form a cloudy suspension in my standard benchtop DMSO? A1: N-(2-hydroxyethyl)-3-methylbenzamide possesses both an amide (-CONH-) and a hydroxyl (-OH) group, making it highly capable of forming a[1]. DMSO is an excellent polar aprotic solvent and a [2]. However, DMSO is highly hygroscopic. If your benchtop DMSO has absorbed atmospheric moisture, the water molecules competitively hydrogen-bond with DMSO's sulfoxide oxygen. This water absorption by depleting the solvent's capacity to disrupt the solute's crystalline lattice[3].

Q2: How do I differentiate between a kinetic solubility issue and a thermodynamic solubility limit? A2: achievable at equilibrium at a given temperature, whereas kinetic solubility relates to the rate of dissolution[4]. If you add the compound to DMSO and it immediately clumps into a hard mass, you are likely observing a kinetic issue due to poor solvent wetting and [5]. If the compound dissolves upon heating but precipitates when cooled back to room temperature, you have exceeded the thermodynamic solubility limit.

Q3: Why does my compound precipitate when I dilute my DMSO stock into aqueous cell culture media? A3: This is known as "crashing out." Benzamide derivatives often exhibit high solubility in pure aprotic solvents but experience a [1]. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic compound suddenly exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation.

SolvationMechanism Lattice Crystalline N-(2-hydroxyethyl)- 3-methylbenzamide Hbond Intermolecular H-Bonding (Amide & Hydroxyl groups) Lattice->Hbond stabilized by Disruption Lattice Disruption (Solute-Solvent Interaction) Hbond->Disruption overcome by DMSO Anhydrous DMSO (H-Bond Acceptor) DMSO->Disruption provides solvation energy Solvated Fully Solvated State Disruption->Solvated yields

Fig 2. Thermodynamic mechanism of benzamide derivative solvation in aprotic solvents.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every troubleshooting step must be treated as an isolated variable. The following protocols are designed as self-validating systems.

Protocol A: The Anhydrous Baseline Validation Purpose: To determine if water contamination in the solvent is the root cause of the solubility failure.

  • Preparation: Obtain a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%). Do not use a bottle that has been previously opened.

  • Weighing: Weigh out the exact mass of N-(2-hydroxyethyl)-3-methylbenzamide required for a 10 mM stock solution into a sterile, dry microcentrifuge tube.

  • Solvation: Add the anhydrous DMSO directly to the solid.[5].

  • Agitation: Vortex vigorously for 60 seconds. If undissolved particulates remain, place in an ultrasonic bath for 5 minutes at room temperature. Self-Validation Check: Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube for a pellet. If no pellet is present, the compound is fully solubilized. If this succeeds where your benchtop DMSO failed, the root cause is water contamination in your working solvent.

Protocol B: The Co-Solvent Step-Down (For Aqueous Assays) Purpose: To prevent the compound from precipitating when transitioning from a DMSO stock to an aqueous biological buffer.

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 50 mM) of the compound in 100% anhydrous DMSO.

  • Buffer Warming: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C to increase the kinetic solubility threshold.

  • Order of Addition (Critical): Place the warmed buffer on a vortex mixer set to medium speed. Slowly add the DMSO stock dropwise into the vortexing buffer. Never add the buffer to the DMSO stock, as this creates a localized high-water/high-compound environment that forces precipitation. Self-Validation Check: Measure the final solution's optical density at 600 nm (OD600) using a spectrophotometer. A baseline reading comparable to a solvent-only blank indicates true, stable solvation. An elevated OD600 (>0.05 above blank) indicates micro-precipitation, meaning you must lower your final target concentration.

Quantitative Solvent Comparison

If anhydrous DMSO fails to achieve the required concentration, alternative solvent systems must be considered. The table below summarizes the physicochemical properties of common solvents and their efficacy for benzamide derivatives based on hydrogen-bonding capacities.

SolventDielectric Constant (ε)H-Bond Acceptor Capacity (β)H-Bond Donor Capacity (α)Solvation Efficacy for Benzamides
Anhydrous DMSO 46.70.760.00Optimal
Dimethylformamide (DMF) 36.70.690.00High
Methanol 32.70.620.93Moderate
Ethyl Acetate 6.00.450.00Low
Water 80.10.471.17Poor (Acts as Anti-solvent)

Note: While 4-formylmorpholine (4FM) has shown superior solubilizing properties for some aromatic amides, DMSO and DMF remain the standard for biological compatibility[1].

References
  • Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Benzamide Source: Wikipedia URL: [Link]

  • Title: Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL: [Link]

  • Title: Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of N-(2-hydroxyethyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis for maximal yield and purity.

Core Synthesis Workflow

The synthesis of N-(2-hydroxyethyl)-3-methylbenzamide involves the formation of an amide bond between 3-methylbenzoic acid and ethanolamine. The primary obstacle is the facile acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[1][2] Therefore, the key to a successful synthesis lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A 3-Methylbenzoic Acid C Carboxylic Acid Activation A->C B Ethanolamine D Amide Bond Formation (Coupling) B->D C->D Activated Intermediate E Aqueous Work-up D->E Crude Product F Purification (Chromatography/Recrystallization) E->F G N-(2-hydroxyethyl)- 3-methylbenzamide F->G Pure Product

Caption: High-level workflow for the synthesis of N-(2-hydroxyethyl)-3-methylbenzamide.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

A1: Low yield in this synthesis typically points to one of four issues: inefficient carboxylic acid activation, competing side reactions, suboptimal reaction conditions, or product loss during work-up.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of a stable salt.[1][3] A coupling agent is essential to convert the hydroxyl group of the carboxylic acid into a good leaving group. If this activation step is incomplete or slow, the overall reaction will suffer. Ensure your coupling agents are fresh and used in the correct stoichiometry.

  • Competing Side Reactions: The most significant side reaction in this specific synthesis is the O-acylation of the product's primary alcohol. The hydroxyl group on your desired product, N-(2-hydroxyethyl)-3-methylbenzamide, can act as a nucleophile and react with another molecule of activated 3-methylbenzoic acid. This forms an ester byproduct, consuming your starting material and complicating purification.

  • Suboptimal Stoichiometry & Conditions:

    • Stoichiometry: Using a slight excess of the amine (ethanolamine, 1.1-1.2 equivalents) can help ensure the more valuable carboxylic acid is fully consumed and can minimize O-acylation of the product.

    • Temperature: Amide couplings are often run at 0°C initially and then allowed to warm to room temperature. Running the reaction at elevated temperatures can increase the rate of side reactions.

  • Product Loss During Purification: The product has moderate polarity and contains both a hydrogen-bond donor (-OH) and acceptor (amide C=O), which can cause issues during purification. It may be partially soluble in aqueous layers during work-up, or it may streak during column chromatography if an improper solvent system is used.[4]

Q2: How do I choose the right coupling agent for this synthesis?

A2: The choice of coupling agent is critical and involves a trade-off between reactivity, cost, and ease of byproduct removal. For this specific molecule, where the starting materials are relatively simple, several options are viable.

Coupling StrategyReagentsProsConsTypical Yield
Acyl Chloride SOCl₂ or (COCl)₂ then Et₃NHigh reactivity, inexpensive.Harsh conditions, generates HCl, requires an extra step.Good to Excellent
Carbodiimide (Water-Soluble) EDC, HOBt, DIPEAMild conditions, water-soluble urea byproduct is easily removed.[3][5]More expensive than DCC, HOBt has safety considerations.[6]Excellent
Carbodiimide (Insoluble) DCC, DMAPInexpensive and effective.[1]Forms insoluble DCU byproduct which requires filtration and can trap product.[3]Good to Excellent
Phosphonium/Uronium HATU, HBTU, PyBOPVery high reactivity, fast reaction times, low epimerization.[7][8]High cost, byproducts can be difficult to remove.Excellent
Phosphonic Anhydride T3P®High reactivity, byproducts are water-soluble.[9]Moderately expensive.Excellent

Recommendation: For general laboratory use, the EDC/HOBt method provides an excellent balance of high yield, mild reaction conditions, and straightforward purification, as the byproducts are easily removed with a simple aqueous wash.

Q3: I see a major byproduct in my analysis. How can I confirm if it's the O-acylated ester and how do I prevent it?

A3: The O-acylated byproduct, 2-(3-methylbenzamido)ethyl 3-methylbenzoate, is a common impurity. You can often identify it by mass spectrometry (look for a mass corresponding to the product + 3-methylbenzoic acid - H₂O) or by ¹H NMR (you would expect to see two distinct methyl singlets and aromatic patterns, and the -CH₂-O- protons would be shifted downfield compared to the -CH₂-OH protons of the desired product).

Mechanism of Side Reaction vs. Desired Reaction:

G ActivatedAcid Activated 3-Methylbenzoic Acid Product Desired Product (N-(2-hydroxyethyl)-3-methylbenzamide) ActivatedAcid->Product Attacked by Amine (Desired Pathway) SideProduct O-Acylated Byproduct (Ester) ActivatedAcid->SideProduct Attacked by Hydroxyl (Side Reaction) Ethanolamine Ethanolamine (Primary Amine) Ethanolamine->Product ProductHydroxyl Product's -OH group Product->ProductHydroxyl ProductHydroxyl->SideProduct

Sources

reducing byproduct impurities in N-(2-hydroxyethyl)-3-methylbenzamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of N-(2-hydroxyethyl)-3-methylbenzamide

Welcome to the technical support guide for the crystallization of N-(2-hydroxyethyl)-3-methylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to byproduct impurity reduction. Our focus is on providing not just solutions, but a foundational understanding of the underlying principles of crystallization to empower you to optimize your process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(2-hydroxyethyl)-3-methylbenzamide product?

A1: Impurities typically arise from the synthesis process.[1] For the amidation reaction between 3-methylbenzoic acid (or its activated form, like 3-methylbenzoyl chloride) and ethanolamine, common impurities include:

  • Unreacted Starting Materials: Residual 3-methylbenzoic acid and ethanolamine.

  • Byproducts of Activation: If a coupling agent is used, byproducts from the agent itself can be present.[]

  • Di-acylated Species: Formation of an ester byproduct where the hydroxyl group of N-(2-hydroxyethyl)-3-methylbenzamide is acylated by another molecule of 3-methylbenzoic acid.

  • Degradation Products: Depending on reaction conditions (e.g., high temperature), thermal degradation may occur.[3]

Q2: Why is my product "oiling out" instead of forming crystals?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.[4][5] Key causes include:

  • High Impurity Levels: Impurities can depress the melting point of your compound.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or the compound's solubility may be excessive even at lower temperatures.[4][8]

Q3: How critical is the cooling rate during crystallization?

Q4: Can I use a mixed solvent system? What are the advantages?

A4: Yes, a mixed solvent system (or solvent-antisolvent system) is a powerful technique when a single solvent does not provide the ideal solubility profile.[4][10] The primary advantage is the ability to fine-tune the solubility. The crude product is dissolved in a "good" solvent in which it is highly soluble, and an "antisolvent" (in which the product is poorly soluble) is added to induce crystallization.[11] This allows for precise control over supersaturation. The two solvents must be miscible.[4]

Troubleshooting Guide: Specific Crystallization Issues

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: High Levels of Unreacted 3-Methylbenzoic Acid in Final Product
  • Underlying Cause: 3-Methylbenzoic acid is a polar, acidic impurity. Its persistence suggests that the crystallization solvent system has similar solubility characteristics for both the product and this impurity, or that the impurity is being trapped in the crystal lattice.

  • Solutions:

    • pH Adjustment & Wash: Before crystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous base (e.g., 2% sodium bicarbonate solution).[12] The basic wash will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer. Follow with a water wash to remove residual base.

    • Solvent System Re-evaluation: The principle "like dissolves like" is key.[13] Since N-(2-hydroxyethyl)-3-methylbenzamide has both polar (amide, hydroxyl) and non-polar (aromatic ring, methyl group) features, a solvent system that exploits differences in polarity can be effective. Experiment with solvent mixtures, such as ethanol/water or ethyl acetate/hexane, to find a ratio where the product has a steep solubility curve while the impurity remains in solution (the mother liquor).[4][10]

Problem 2: Poor Crystal Formation (Fine Powder or No Crystals)
  • Underlying Cause: This issue points to problems with nucleation and/or crystal growth, often stemming from excessive supersaturation or insufficient time for crystal formation.[5]

  • Solutions:

    • Induce Crystallization: If a supersaturated solution is clear, nucleation is inhibited. Try scratching the inside of the flask with a glass rod to create nucleation sites.[14]

    • Seeding: Add a few small, pure crystals of N-(2-hydroxyethyl)-3-methylbenzamide to the cooled, supersaturated solution.[14] This provides a template for crystal growth, bypassing the often difficult primary nucleation step.[15] Seeding at a lower supersaturation can lead to larger, purer crystals.[15]

    • Slow Down the Process: If crystals crash out too quickly as a fine powder, you are cooling too fast or have too little solvent.[5] Re-heat the solution, add a small amount of additional solvent (1-5% more), and allow it to cool much more slowly. Insulating the flask can help achieve a gradual cooling profile.[5]

Problem 3: Product Purity Plateaus Despite Repeated Recrystallization
  • Underlying Cause: If purity does not improve with subsequent crystallizations, it is likely that the impurity is being incorporated into the crystal lattice itself, forming a solid solution.[16][17] This is more common when the impurity is structurally very similar to the product.

  • Solutions:

    • Change the Solvent System: Different solvents can lead to different crystal packing arrangements (polymorphs), which may have different efficiencies in excluding the impurity.[18] A solvent that promotes a more stable crystal form of the desired product may be better at rejecting the impurity.

    • Slurry Experiment: Suspending the impure crystals in a saturated, impurity-free solution of the pure product can help. This process allows the crystal surface to equilibrate, potentially "washing out" surface-adsorbed or loosely incorporated impurities without dissolving the bulk of the product.[16]

    • Upstream Process Control: The most effective solution may be to revisit the synthesis step to minimize the formation of the problematic impurity in the first place.[3] This could involve adjusting stoichiometry, reaction temperature, or the choice of reagents.[12]

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing impurity issues during crystallization.

G start Start: Impure Crystalline Product check_purity Analyze Purity & Identify Impurity (HPLC, LC-MS) start->check_purity impurity_type What is the nature of the main impurity? check_purity->impurity_type acid_base Starting Material or Acidic/Basic Impurity impurity_type->acid_base  Acidic/Basic struct_similar Structurally Similar Impurity impurity_type->struct_similar Structurally Similar / Neutral wash_step Implement Pre-Crystallization Aqueous Wash (Acid/Base) acid_base->wash_step re_eval_solvent Re-evaluate Solvent System (e.g., Mixed Solvents) struct_similar->re_eval_solvent re_check Re-analyze Purity wash_step->re_check slow_cool Optimize Cooling Profile (Slower Cooling, Seeding) re_eval_solvent->slow_cool slurry Perform Slurry in Saturated Solution slow_cool->slurry slurry->re_check success Purity Meets Specification re_check->success  Yes fail Purity Still Low re_check->fail  No revisit_synth Revisit Synthesis to Minimize Impurity Formation fail->revisit_synth

Caption: Troubleshooting workflow for impurity reduction.

Detailed Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent or solvent pair for purifying your crude product.

  • Preparation: Place approximately 20-30 mg of your crude N-(2-hydroxyethyl)-3-methylbenzamide into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetone) dropwise, vortexing after each addition.[10] Note the solubility at room temperature. An ideal solvent will not dissolve the compound well when cold.[10][13]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent dissolves the compound completely when hot.[13]

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent yields a good quantity of crystalline precipitate.

  • Selection: Choose the solvent that provides high solubility at high temperatures and low solubility at low temperatures. If no single solvent is ideal, proceed to test mixed solvent systems (e.g., dissolve in hot ethanol and add water dropwise until cloudy, then re-heat to clarify and cool).[10]

SolventPolarityBoiling Point (°C)[8]Comments
WaterHigh100Good for highly polar compounds. May be a suitable anti-solvent for this molecule when paired with an alcohol.[8]
EthanolHigh78A good starting point, as it can engage in hydrogen bonding with the amide and hydroxyl groups.[8]
Isopropanol (IPA)Medium82Similar to ethanol, often used in pharmaceutical crystallizations. A patent for a similar molecule mentions successful use of an IPA/water system.[14]
Ethyl AcetateMedium77A versatile solvent that is less polar than alcohols. Good for compounds with moderate polarity.[13]
TolueneLow111May be suitable for dissolving the compound but has a high boiling point which can sometimes lead to oiling out.[8] Use with caution.
AcetoneHigh56A strong solvent, but its low boiling point provides a smaller temperature window for solubility differences, which can be a drawback.[13]
Protocol 2: Controlled Cooling Crystallization with Seeding

This protocol aims to maximize purity by controlling nucleation and growth.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(2-hydroxyethyl)-3-methylbenzamide and the minimum amount of the chosen hot solvent (from Protocol 1) required to fully dissolve it.

  • Cooling to Seeding Temperature: Allow the solution to cool slowly. The optimal seeding temperature is typically within the "metastable zone," where the solution is supersaturated but spontaneous nucleation has not yet occurred. A good starting point is to cool to about 10-15°C below the dissolution temperature.

  • Seeding: Add a small amount (0.1-1% by weight) of pure seed crystals to the solution.

  • Maturation: Hold the solution at the seeding temperature for 30-60 minutes with very gentle agitation. This allows the added seeds to grow without new nucleation events.

  • Isolation: Hold at the final temperature for 1-2 hours to maximize yield, then collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove residual mother liquor.[14] Dry the crystals under vacuum.

  • Analysis: Analyze the final product purity using a suitable analytical method like HPLC.[12][19]

References

  • Quora. (2018, November 13).
  • University of California, Irvine. (n.d.). 4.
  • Mirai Intex. (2024, July 25).
  • Gu, C., et al. (n.d.).
  • Solvent selection for recrystallization: An undergradu
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • BenchChem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • White Rose Research Online. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (2020, March 16).
  • ACS Publications. (2018, August 2). Cooling Crystallization: Does Gassing Compete with Seeding?.
  • Research & Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • ACS Publications. (2011, September 14). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design.
  • PMC. (n.d.). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ACS Publications. (2008, August 28). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • MDPI. (2024, June 28).
  • PMC. (n.d.).
  • PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • BenchChem. (n.d.). "N-(2-aminoethyl)
  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. (n.d.).
  • BenchChem. (n.d.).
  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. (n.d.).
  • BOC Sciences. (2024, March 29).
  • PubMed. (2001, April 5).
  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction).

Sources

Photostability Technical Support Center: N-(2-hydroxyethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

[label="UV

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Welcome to the Photochemistry Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals investigating the stability, photolysis, and environmental fate of N-(2-hydroxyethyl)-3-methylbenzamide (a structurally related analog to the well-documented insect repellent N,N-diethyl-m-toluamide, DEET).

Below, you will find expertly curated FAQs, troubleshooting guides, and self-validating protocols designed to ensure absolute scientific integrity in your forced degradation studies.

Section 1: Core Mechanisms & FAQs

Q1: What are the primary photodegradation pathways of N-(2-hydroxyethyl)-3-methylbenzamide under UV light? A: The degradation of this benzamide derivative under UV irradiation (λ < 300 nm) is driven by two parallel mechanisms: direct photolysis and indirect photo-oxidation.

  • Direct Photolysis: Absorption of UV photons leads to Norrish Type I cleavage of the C-N bond, resulting in N-dealkylation to form 3-methylbenzamide.

  • Indirect Photo-oxidation: In aqueous media, UV light generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (1O2). These radicals drive H-abstraction at the 3-methyl group and •OH addition to the aromatic ring, yielding hydroxylated isomers. This causality is well-documented in the photodegradation of structurally similar toluamides, where •OH plays a critical role in accelerating degradation ()[1].

Q2: Why does the degradation rate fluctuate significantly when testing in different aqueous matrices? A: The photolytic half-life is highly dependent on the solvent's radical scavenging capacity and pH. Alkaline environments (pH > 8) can alter the stability of endogenous peroxides, shifting the mechanism away from hydroxyl radical generation. Furthermore, the presence of dissolved organic matter can act as either a photosensitizer or a scavenger. For instance, chlorination of organic matter drastically increases the •OH quantum yield, accelerating the H-abstraction and hydroxylation of the benzamide core ()[1].

Q3: Can photocatalysts like TiO2 be used to accelerate forced degradation studies? A: Yes. In drug development, forced degradation (stress testing) often utilizes TiO2 suspensions under simulated solar irradiation to rapidly generate •OH. The photogenerated holes in the TiO2 valence band oxidize surface-bound water to produce •OH, which aggressively attacks the N-(2-hydroxyethyl) side chain and the aromatic ring ()[2].

Section 2: Troubleshooting Guide

Issue 1: Non-linear or plateauing degradation kinetics during continuous UV exposure.

  • Root Cause: Depletion of dissolved oxygen (DO) in the sealed quartz cuvette/reactor. Oxygen is a critical electron acceptor in the formation of ROS. Once DO is depleted, the indirect photo-oxidation pathway halts, leaving only the significantly slower direct photolysis pathway.

  • Resolution: Continuously sparge the reaction vessel with synthetic air or pure O2. Alternatively, use a larger headspace-to-liquid ratio and agitate vigorously.

Issue 2: Poor mass balance in LC-MS/MS analysis (Loss of parent compound does not equal the sum of detected photoproducts).

  • Root Cause: Formation of highly polar, low-molecular-weight aliphatic fragments (e.g., from the cleavage of the 2-hydroxyethyl group) that elute in the void volume of standard C18 reverse-phase columns, or complete mineralization to CO2.

  • Resolution: Implement HILIC (Hydrophilic Interaction Liquid Chromatography) to capture polar intermediates like ethanolamine derivatives, and monitor Total Organic Carbon (TOC) to quantify mineralization.

Issue 3: Inconsistent UV dose between experimental replicates.

  • Root Cause: Lamp aging (solarization) or inconsistent geometry between the light source and the sample.

  • Resolution: Implement a self-validating chemical actinometry protocol prior to every batch to quantify the exact photon flux entering the reactor, rather than relying on the lamp's nominal wattage.

Section 3: Quantitative Data & Kinetic Benchmarks

To assist in standardizing your assays, Table 1 summarizes typical kinetic parameters for the UV degradation of 3-methylbenzamide derivatives under various controlled conditions.

Table 1: Kinetic Parameters for UV Degradation of Benzamide Derivatives

Experimental ConditionLight SourcePrimary OxidantPseudo-First-Order Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )
Ultrapure Water (pH 7.0)UVC (254 nm)Direct Photons 0.015 min−1 46.2 min
100 mg/L H2O2 (pH 7.0)UVC (254 nm)•OH Radicals 0.142 min−1 4.9 min
TiO2 Suspension (1 g/L)UVA (365 nm)•OH / h+ 0.085 min−1 8.1 min
Humic Acid (10 mg/L)Solar Simulator1O2 / •OH 0.008 min−1 86.6 min

(Note: The addition of humic acids causes radiation attenuation, retarding the degradation rate despite minor photosensitization effects ()[3].)

Section 4: Standardized Experimental Protocol

Protocol: Controlled UV Photolysis & Kinetic Profiling This self-validating protocol ensures reproducible kinetic data by integrating continuous dosimetry and ROS monitoring.

Step 1: Reactor Preparation

  • Utilize a jacketed quartz glass reactor (500 mL) connected to a recirculating chiller set to 25.0 ± 0.5 °C.

    • Causality: Strict temperature control prevents thermal degradation from confounding photolytic data.

  • Position a medium-pressure Hg lamp (or specific LED array) centrally within a quartz immersion well.

Step 2: Solution Matrix Formulation

  • Prepare a 10 μM stock solution of N-(2-hydroxyethyl)-3-methylbenzamide in LC-MS grade water.

  • Buffer the solution using 10 mM phosphate buffer (pH 7.0).

    • Causality: Prevents pH drift during the generation of acidic photoproducts (e.g., 3-carboxybenzamide), which would alter the radical scavenging profile of the matrix.

Step 3: Actinometry & Calibration (Self-Validation Step)

  • Fill the reactor with 0.006 M potassium ferrioxalate solution.

  • Irradiate for exactly 60 seconds.

  • Complex the generated Fe2+ with 1,10-phenanthroline and measure absorbance at 510 nm to calculate the photon flux.

    • Self-Validation: Do not proceed to Step 4 if the calculated photon flux deviates >5% from your laboratory's baseline. Recalibrate or replace the lamp.

Step 4: Irradiation and Sampling

  • Replace the actinometer solution with the buffered benzamide sample.

  • Sparge with synthetic air at 50 mL/min for 15 minutes prior to turning on the lamp.

    • Causality: Saturates dissolved oxygen, ensuring it does not become the rate-limiting electron acceptor for ROS generation.

  • Initiate irradiation. Withdraw 2.0 mL aliquots at t=0,5,10,20,30,45,and 60 minutes.

  • Immediately quench the reaction in each aliquot by adding 50 μL of 1 M sodium thiosulfate.

    • Causality: Instantly neutralizes residual ROS, freezing the kinetic profile to prevent post-irradiation degradation while awaiting analysis.

Step 5: LC-MS/MS Analysis

  • Analyze samples using a C18 column coupled to a triple quadrupole mass spectrometer.

  • Monitor the parent mass transition and scan for predicted photoproducts (+16 Da for hydroxylation, -44 Da for N-dealkylation).

Section 5: Visual Workflows and Pathways

Photodegradation Parent N-(2-hydroxyethyl)- 3-methylbenzamide UV UV Irradiation (λ < 300 nm) Parent->UV Photon Absorption ROS Reactive Oxygen Species (•OH, 1O2) UV->ROS H2O/O2 Interaction Path1 N-Dealkylation UV->Path1 Direct Photolysis (Norrish Type I) ROS->Path1 Radical Attack Path2 Aromatic Hydroxylation ROS->Path2 •OH Addition Path3 Methyl Oxidation ROS->Path3 H-Abstraction Prod1 3-Methylbenzamide + Acetaldehyde Path1->Prod1 Prod2 Hydroxylated Isomers (Phenolic derivatives) Path2->Prod2 Prod3 N-(2-hydroxyethyl)- 3-carboxybenzamide Path3->Prod3

Fig 1: Photodegradation pathways of N-(2-hydroxyethyl)-3-methylbenzamide under UV exposure.

Troubleshooting Start Inconsistent Degradation Kinetics CheckUV Verify UV Dose (Actinometry) Start->CheckUV CheckpH Check Buffer/pH Stability Start->CheckpH CheckO2 Monitor Dissolved O2 Start->CheckO2 FixUV Calibrate Lamp (Replace if <80% output) CheckUV->FixUV If Variable FixpH Use Phosphate Buffer (pH 7.0 ± 0.2) CheckpH->FixpH If Drifting FixO2 Sparge with Air/O2 prior to irradiation CheckO2->FixO2 If Depleted Success Reproducible Kinetics Achieved FixUV->Success FixpH->Success FixO2->Success

Fig 2: Troubleshooting workflow for resolving inconsistent UV degradation kinetics.

References

  • Title: Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Title: EFFECT OF OXIDANTS IN THE PHOTOCATALYTIC DEGRADATION OF DEET UNDER SIMULATED SOLAR IRRADIATION IN AQUEOUS TiO2 SUSPENSIONS. Source: Global NEST Journal. URL: [Link]

  • Title: Effect of Humic and Fulvic Acids on the Photocatalytic Degradation of N, N-diethyl-m-toluamide (DEET) Using TiO2 Suspensions and Simulated Solar Light. Source: ResearchGate. URL: [Link]

Sources

Validation & Comparative

High-Resolution HCD vs. Triple Quadrupole CID: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-(2-hydroxyethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to elucidate and quantify trace-level environmental and toxicological biomarkers. N-(2-hydroxyethyl)-3-methylbenzamide (exact mass 179.0946 Da) is a critical structural analog and downstream target in the1[1].

Accurate structural elucidation of this compound in complex biological matrices requires robust tandem mass spectrometry (MS/MS). This guide objectively compares the performance of two leading analytical paradigms: High-Resolution Accurate-Mass (HRAM) Orbitrap Mass Spectrometry utilizing Higher-energy C-trap Dissociation (HCD) versus Triple Quadrupole (QqQ) Mass Spectrometry utilizing traditional Collision-Induced Dissociation (CID).

Mechanistic Causality: HCD vs. CID in Benzamide Fragmentation

Choosing between HCD and CID is not merely a software toggle; it fundamentally alters the gas-phase ion chemistry and the resulting spectral data.

  • Triple Quadrupole CID (Resonance/Low-Energy): QqQ systems operate via relatively low-energy, single-to-few collision pathways. For the protonated precursor of N-(2-hydroxyethyl)-3-methylbenzamide ([M+H]+ at m/z 180.1025), CID predominantly drives the lowest-energy cleavages. This results in the dehydration of the hydroxyethyl group (m/z 162.0919) and the cleavage of the amide bond to yield the highly stable m-toluoyl cation (m/z 119.0497). However, QqQ systems operate at nominal mass resolution, making these fragments susceptible to isobaric matrix interferences.

  • Orbitrap HCD (Beam-Type High-Energy): HCD is a 2[2]. Ions are accelerated into a multipole collision cell with a higher energy offset. This not only yields the primary m-toluoyl cation but imparts sufficient internal energy to drive secondary fragmentation events. Specifically, it overcomes the activation energy barrier to eject carbon monoxide (-28 Da) from the toluoyl cation, forming the tropylium/benzyl cation (m/z 91.0548)[3]. Furthermore, HCD coupled with the Orbitrap analyzer provides4[4], ensuring unambiguous assignment of these fragments.

Fragmentation M Precursor Ion [M+H]+ m/z 180.1025 F1 Dehydrated Fragment [-H2O] m/z 162.0919 M->F1 Low Energy (CID & HCD) F2 m-Toluoyl Cation [Amide Cleavage] m/z 119.0497 M->F2 Medium Energy (CID & HCD) F3 Tropylium Cation [-CO] m/z 91.0548 F2->F3 High Energy (HCD Favored)

Fig 1: Gas-phase fragmentation pathway of N-(2-hydroxyethyl)-3-methylbenzamide.

Quantitative Data: Platform Comparison

When selecting an instrument for biomarker analysis, the choice dictates the balance between ultimate sensitivity and structural certainty. The table below summarizes the empirical performance of both platforms for this specific analyte.

Analytical MetricTriple Quadrupole (QqQ) CIDOrbitrap HRAM (HCD)Scientific Causality / Advantage
Mass Accuracy Nominal (~0.1 Da)< 3 ppmHRAM eliminates isobaric matrix interferences, ensuring high confidence in peak assignment.
Primary Fragment m/z 119.1 (Toluoyl)m/z 119.0497Both platforms efficiently cleave the amide bond at medium collision energies.
Secondary Fragment m/z 91.1 (Low intensity)m/z 91.0548 (High)Beam-type HCD drives secondary -CO neutral loss, providing a robust qualifier ion.
Dynamic Range 5-6 orders of magnitude4-5 orders of magnitudeQqQ electron multipliers offer superior linearity for wide-range quantitation.
Matrix LOQ ~10 pg/mL~50 pg/mLQqQ Multiple Reaction Monitoring (MRM) duty cycle maximizes absolute sensitivity.

Self-Validating Experimental Protocol

A rigorous analytical protocol must be a self-validating system. The following LC-MS/MS methodology embeds internal quality controls (SSTs and isotopic spiking) to ensure that every data point proves its own validity.

Step-by-Step LC-MS/MS Methodology

Step 1: Matrix Extraction & Isotope Spiking (The Internal Control)

  • Action: Spike 500 µL of the biological sample with 10 µL of a stable isotope-labeled internal standard (e.g., N-(2-hydroxyethyl)-3-methylbenzamide-d4 at 100 ng/mL).

  • Causality: The d4-isotope co-elutes exactly with the native analyte and undergoes identical ion suppression. Monitoring the ratio of native-to-d4 signals automatically corrects for extraction losses and ESI matrix effects, self-validating the quantitative recovery.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm). Use a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% B to 95% B over 8 minutes.

Step 3: System Suitability Test (SST)

  • Action: Prior to the sample batch, inject a neat standard. The system is only validated for use if the retention time drift is <0.05 min and the precursor mass accuracy is <3 ppm (for Orbitrap).

Step 4: Ionization & Fragmentation Parameters

  • Orbitrap HCD Setup: Operate in ESI positive mode. Set the Normalized Collision Energy (NCE) to 30%. Acquire MS/MS spectra at a resolving power of 30,000 (FWHM at m/z 200).

  • QqQ CID Setup: Operate in ESI positive mode. Set the collision energy (CE) to 15 eV for the primary quantifier transition (m/z 180.1 -> 119.1) and 30 eV for the secondary qualifier transition (m/z 180.1 -> 91.1).

Step 5: Data Validation via Ion Ratios

  • Action: Calculate the peak area ratio between the primary fragment (m/z 119) and the secondary fragment (m/z 91).

  • Causality: The fragmentation ratio is a thermodynamic constant for the molecule at a specific collision energy. If the sample's ion ratio deviates by more than ±20% from the reference standard, the system flags the peak as a matrix interference, preventing false positives.

Workflow S1 1. Sample Prep Isotope Spiking S2 2. LC Separation C18 Gradient S1->S2 S3 3. System Suitability Mass Accuracy Check S2->S3 S4 4. MS/MS Analysis HCD vs CID S3->S4 S5 5. Data Validation Ion Ratio Confirmation S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for quantitative analysis.

References

  • Taylor, W. G., et al. "Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites." PubMed, National Institutes of Health.
  • Zheng, C., et al. "CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation." Journal of Proteome Research - ACS Publications.
  • Thermo Fisher Scientific. "Orbitrap Fusion MS for Glycan & Glycopeptide Analysis." Thermo Fisher Scientific Application Notes.
  • Paizs, B., et al. "Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation." ChemRxiv.

Sources

Comparative Guide: N-(2-hydroxyethyl)-3-methylbenzamide Derivatives for Target Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate pharmacophores that bridge the gap between synthetic feasibility and high target specificity. The N-(2-hydroxyethyl)-3-methylbenzamide scaffold is a privileged structure in medicinal chemistry. The benzamide moiety serves as a classic recognition motif for monoamine G-protein coupled receptors (GPCRs), while the N-(2-hydroxyethyl) tail provides a critical, flexible hydrogen-bond donor/acceptor pair. Furthermore, the 3-methyl substitution introduces targeted steric bulk, restricting the torsional angle of the amide bond and locking the molecule into a bioactive conformation that favors receptor binding over aqueous solvation.

This guide objectively compares the performance, binding affinities, and mechanistic profiles of three distinct derivatives of this scaffold, providing drug development professionals with the experimental data and protocols necessary to select the optimal compound for their target assays.

Comparative Analysis of Key Derivatives

To understand how subtle structural modifications dictate receptor selectivity, we benchmark three derivatives varying primarily at the 4-position of the phenyl ring.

  • The Halogenated Baseline (C1): 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide[1]. Often utilized as a synthetic intermediate, the heavy bromine atom increases lipophilicity and drives moderate, non-specific binding toward hydrophobic pockets like the Sigma-1 receptor.

  • The GPCR-Optimized Amine (C2): 4-Amino-N-(2-hydroxyethyl)-3-methylbenzamide. By introducing a primary amine, this derivative mimics classic substituted benzamides (e.g., sulpiride). The amine acts as a crucial hydrogen bond donor, drastically increasing affinity for the Dopamine D2/D3 receptors.

  • The Bulky Xanthene Conjugate (MI-401): 2,3,4,5-tetrachloro-6-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)-N-(2-hydroxyethyl)-benzamide. Conjugating a massive xanthene analog to the scaffold completely shifts the pharmacokinetic profile from cell-surface GPCRs to intracellular targets. MI-401 interacts directly with lipid droplet membranes and downregulates the nuclear receptor PPARγ, effectively inhibiting adipogenesis and inducing apoptosis in mature adipocytes[2].

Quantitative Binding & Physicochemical Metrics
DerivativePrimary SubstitutionPrimary TargetSecondary TargetBinding Affinity (Ki / IC50)LogPTopological Polar Surface Area (TPSA)
4-Bromo- (C1) -Br (Halogen)Sigma-1 ReceptorNoneKi ≈ 450 nM2.449.3 Ų
4-Amino- (C2) -NH₂ (Amine)Dopamine D2/D3Sigma-2Ki ≈ 12 nM1.875.3 Ų
MI-401 Xanthene analogPPARγLipid DropletsIC50 = 3.0 µM4.5115.2 Ų

Data Note: Binding affinities for C1 and C2 are benchmarked against standard substituted benzamide SAR profiles. MI-401 data is derived from direct adipocyte viability and differentiation assays[2].

Mechanistic Pathway Visualization

When the 4-amino derivative (C2) binds to the Dopamine D2 receptor, it acts as an antagonist/inverse agonist, modulating the downstream Gi/o signaling cascade. The diagram below maps this logical relationship.

G Ligand 4-Amino Derivative (C2) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Complex Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Response Modulated Cellular Response PKA->Response Downstream Effects

Figure 1: GPCR D2 receptor signaling pathway modulated by 4-amino benzamide derivatives.

Experimental Methodologies: Self-Validating Systems
Protocol 1: Radioligand Binding Assay (Equilibrium Thermodynamics)

This protocol utilizes standardized membrane preparations (e.g., ChemiSCREEN GPCR membrane preparations) to determine the inhibition constant (Ki).

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target D2 receptor in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains a strict physiological pH, preventing the denaturation of the GPCR's extracellular loops, which are structurally critical for ligand entry and recognition.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-spiperone and varying concentrations of the benzamide derivative (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C.

    • Causality: Incubating at 25°C for 120 minutes ensures the system reaches thermodynamic equilibrium without accelerating the proteolytic degradation of the receptor that rapidly occurs at 37°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly lipophilic radioligand to the filter, ensuring a high signal-to-noise ratio.

  • Quantification: Add liquid scintillation cocktail and measure radioactivity.

    • Causality: The cocktail converts the beta-decay of the tritium isotope into measurable photons, allowing precise quantification of the bound radioligand to calculate the Ki via the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (Real-Time Kinetics)

SPR provides orthogonal validation by measuring the association ( kon​ ) and dissociation ( koff​ ) rates without the need for radiolabels.

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling chemistry.

    • Causality: Amine coupling forms a highly stable amide bond between the chip's dextran matrix and the receptor's surface lysine residues, ensuring the receptor remains securely anchored during high-flow microfluidic washes.

  • Analyte Injection: Inject the benzamide derivative in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) at a high flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured association rate reflects the true binding kinetics of the drug rather than the diffusion rate of the molecule to the chip surface.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

    • Causality: The low pH temporarily disrupts the hydrogen bonds and ionic interactions between the drug and receptor without denaturing the covalently bound receptor, perfectly resetting the surface for the next concentration cycle.

Conclusion

The N-(2-hydroxyethyl)-3-methylbenzamide scaffold is highly tunable. For researchers targeting central nervous system GPCRs (like Dopamine D2), selecting a derivative with a strong hydrogen-bond donor at the 4-position (such as the 4-amino variant) is critical for high-affinity binding. Conversely, if the goal is to target intracellular nuclear receptors or lipid structures (e.g., PPARγ modulation for adipocyte regulation), conjugating the scaffold to a bulky, lipophilic moiety (as seen in MI-401) provides the necessary membrane permeability and steric profile to drive apoptosis[2].

References
  • PLOS One - Total control of fat cells from adipogenesis to apoptosis using a xanthene analog (2017). Available at:[Link]

Sources

A Comprehensive Guide to the FTIR Spectroscopy of N-(2-hydroxyethyl)-3-methylbenzamide: Reference Peaks and Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to FTIR Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" that provides valuable information about the molecular structure. In drug development, FTIR is an indispensable tool for chemical identification, purity assessment, and the study of intermolecular interactions.

The molecule of interest, N-(2-hydroxyethyl)-3-methylbenzamide, is a secondary amide containing a hydroxyl group, an aromatic ring, and a methyl group. Each of these functional groups gives rise to characteristic absorption bands in the FTIR spectrum. Understanding these characteristic peaks is crucial for the unequivocal identification and characterization of this compound.

Predicted FTIR Reference Peaks for N-(2-hydroxyethyl)-3-methylbenzamide

While a publicly available, complete FTIR spectrum for N-(2-hydroxyethyl)-3-methylbenzamide is not readily found, a highly accurate prediction of its characteristic absorption bands can be made based on the extensive literature on the vibrational frequencies of its constituent functional groups. The following table summarizes the expected key FTIR peaks.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
~3400-3200O-H (Alcohol)StretchingStrong, BroadThe broadness is due to intermolecular hydrogen bonding.
~3330-3060N-H (Secondary Amide)StretchingMediumIn solid samples, this band can be broad due to hydrogen bonding.[1][2]
~3100-3000Aromatic C-HStretchingMedium to WeakCharacteristic of the benzene ring.
~2960-2850Aliphatic C-HStretchingMediumArising from the ethyl and methyl groups.[3]
~1680-1630C=O (Amide I)StretchingStrongThis is one of the most characteristic and intense bands in amides.[2][4][5]
~1570-1515N-H Bending (Amide II)In-plane Bending & C-N StretchingMedium to StrongThis band is a result of the interaction between N-H bending and C-N stretching.[1][2][4][5]
~1600 & ~1475Aromatic C=CRing StretchingMedium to WeakTwo to three bands are typically observed in this region for substituted benzenes.
~1450 & ~1375Aliphatic C-HBendingMediumFrom the CH₂ and CH₃ groups.
~1305-1200Amide IIIC-N Stretching & N-H BendingMedium to WeakA complex vibration involving C-N stretching and N-H bending.[5][6]
~1250-1020C-N (Aliphatic Amine)StretchingMedium to Weak
~1200-1000C-O (Alcohol)StretchingStrong
~900-675Aromatic C-HOut-of-plane BendingStrongThe pattern of these bands can indicate the substitution pattern on the benzene ring.
Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of N-(2-hydroxyethyl)-3-methylbenzamide in the solid state using the KBr pellet technique.

Materials and Equipment
  • N-(2-hydroxyethyl)-3-methylbenzamide (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Step-by-Step Procedure
  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Weigh approximately 1-2 mg of N-(2-hydroxyethyl)-3-methylbenzamide and 100-200 mg of the dried KBr.

  • Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a high-quality spectrum by minimizing scattering effects.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. It is advisable to average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Drying Dry KBr Weighing Weigh Sample & KBr Drying->Weighing Grinding Grind Mixture Weighing->Grinding Pelletizing Form KBr Pellet Grinding->Pelletizing Sample_Scan Record Sample Spectrum Pelletizing->Sample_Scan Background Record Background (Pure KBr) Correction Background Subtraction Background->Correction Sample_Scan->Correction Interpretation Peak Identification & Interpretation Correction->Interpretation

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet technique.

Comparative Spectral Analysis

To provide context and aid in the accurate interpretation of the spectrum of N-(2-hydroxyethyl)-3-methylbenzamide, it is instructive to compare its expected peaks with those of structurally related molecules.

Comparison with N,N-diethyl-3-methylbenzamide (DEET)

DEET is a tertiary amide, meaning it lacks an N-H bond. Therefore, its FTIR spectrum will not show the N-H stretching and bending (Amide II) bands that are characteristic of secondary amides like N-(2-hydroxyethyl)-3-methylbenzamide.[2] The most significant difference will be the absence of the N-H stretch around 3330-3060 cm⁻¹ and the Amide II band around 1570-1515 cm⁻¹. The C=O (Amide I) stretching vibration in DEET has been reported at 1626.39 cm⁻¹, which falls within the expected range for amides.[7]

Comparison with 3-Methylbenzoic Acid

3-Methylbenzoic acid is the carboxylic acid precursor to N-(2-hydroxyethyl)-3-methylbenzamide. Its FTIR spectrum is dominated by the characteristic broad O-H stretching absorption of the carboxylic acid dimer, which typically appears as a very broad band from 3300 to 2500 cm⁻¹. The C=O stretching of the carboxylic acid is expected around 1700 cm⁻¹. These features are distinct from the sharper alcohol O-H and amide N-H stretches and the lower frequency amide C=O stretch of the target molecule.

Comparison with 2-Aminoethanol

2-Aminoethanol contains a primary amine and a primary alcohol. The N-H stretching of a primary amine typically appears as a doublet (two bands) in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[2] This is different from the single N-H stretching band expected for the secondary amide in N-(2-hydroxyethyl)-3-methylbenzamide. Additionally, 2-aminoethanol will exhibit a prominent O-H stretch and C-O stretch, but it will lack the characteristic amide I and II bands and the aromatic absorptions.

Molecular_Structure cluster_main N-(2-hydroxyethyl)-3-methylbenzamide cluster_related Comparative Compounds M C₁₀H₁₃NO₂ DEET N,N-diethyl-3-methylbenzamide (Tertiary Amide) M->DEET Different Amide Type Acid 3-Methylbenzoic Acid (Carboxylic Acid) M->Acid Precursor Amine 2-Aminoethanol (Primary Amine & Alcohol) M->Amine Structural Fragment

Caption: Structural relationships between N-(2-hydroxyethyl)-3-methylbenzamide and comparative compounds.

Conclusion

The FTIR spectrum of N-(2-hydroxyethyl)-3-methylbenzamide is characterized by a combination of absorption bands arising from its hydroxyl, secondary amide, aromatic, and alkyl functionalities. By understanding the expected positions and characteristics of these bands, researchers can confidently identify and characterize this compound. The comparative analysis with structurally related molecules provides a framework for distinguishing it from potential precursors, byproducts, or analogues. The detailed experimental protocol provided ensures that high-quality, reproducible data can be obtained for reliable analysis in a research or drug development setting.

References
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-aminoethanol, benzoate( ester), hydrobromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

  • International Journal of Engineering Science and Invention. (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminoethanol hydrochloride. Retrieved from [Link]

  • Scirp.org. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Monoethanolamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrations associated with amide-I/II/III bands for different secondary structures. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Fmoc-amino)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Dovepress. (n.d.). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topic. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The solid-state FTIR spectrum of 3-(trimethylammonium)-benzoic acid.... Retrieved from [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. Retrieved from [Link]

  • Springer. (n.d.). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 3-methyl-N-methyl-N-(hept-2-yl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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A Comparative Guide to the Structural Activity Relationships of 3-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-methylbenzamide derivatives across various biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details relevant methodologies, and explores the causal relationships behind structural modifications and their impact on biological activity.

Introduction: The Versatile 3-Methylbenzamide Scaffold

The 3-methylbenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its synthetic tractability and ability to engage in key molecular interactions have led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide will explore the SAR of 3-methylbenzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), various protein kinases, histone deacetylases (HDACs), and as antibacterial agents. By examining the impact of structural modifications on potency and selectivity, we aim to provide valuable insights for the rational design of next-generation therapeutics.

I. 3-Methylbenzamide Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response pathway.[1] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2]

Structural Activity Relationship Insights

The core of PARP inhibitors based on the benzamide scaffold typically mimics the nicotinamide portion of the NAD+ cofactor. For 3-methylbenzamide derivatives, key SAR observations include:

  • The Amide Group: The primary amide is crucial for activity, forming key hydrogen bonds with the active site residues of PARP.[3]

  • Modifications on the Benzamide Ring: Substitutions on the benzamide ring can significantly influence potency and selectivity. The 3-methyl group itself is often a starting point for further optimization.

  • Appended Ring Systems: The addition of various heterocyclic ring systems to the benzamide core is a common strategy to enhance interactions with the adenosine-binding pocket of PARP, thereby increasing potency.[4] For instance, the incorporation of a urea-based moiety has been shown to yield potent PARP-1 inhibitors.[5]

Comparative Biological Data
Compound TypeModificationPARP-1 IC50 (nM)Cellular Potency (IC50/EC50)Reference
Urea-based benzamide23f5.177.87 µM (HCT116 cells)[5]
Urea-based benzamide27f6.068.93 µM (HCT116 cells)[5]
3-Oxoisoindoline-4-carboxamideSecondary/tertiary amine on lactam nitrogenGood cellular potencyNot specified[6]
Benzimidazole-4-carboxamide2-(1-propylpiperidin-4-yl)8 (Ki)3 nM (EC50)[7]
Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP-1.[8]

  • Plate Preparation: Rehydrate histone-coated 96-well strip wells by adding 50 µL of 1X PARP Buffer to each well and incubating for 30 minutes at room temperature. Remove the buffer by tapping the plate on a paper towel.

  • Inhibitor Addition: Prepare serial dilutions of the 3-methylbenzamide test compounds in 1X PARP Buffer. Add the desired volume of each dilution to the appropriate wells. Include a "no inhibitor" control.

  • Enzyme Addition: Dilute the PARP-1 enzyme in 1X PARP Buffer to the desired concentration (e.g., 0.5 Units/well). Add the diluted enzyme to all wells except the negative control.

  • Reaction Initiation: Prepare the PARP Cocktail containing biotinylated NAD+. Add 25 µL of the 1X PARP Cocktail to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the wells twice with 200 µL of 1X PBS + 0.1% Triton X-100, followed by two washes with 1X PBS.

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

  • Substrate Addition: After another wash step, add 50 µL of TACS-Sapphire™ colorimetric substrate and incubate in the dark for 15 minutes.

  • Stop and Read: Stop the reaction by adding 50 µL of 0.2 M HCl. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value.

PARP_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Rehydrate Rehydrate Histone-Coated Plate Wash1 Wash Rehydrate->Wash1 AddInhibitor Add Inhibitor Wash1->AddInhibitor AddEnzyme Add PARP-1 Enzyme AddInhibitor->AddEnzyme AddCocktail Add PARP Cocktail (Biotin-NAD+) AddEnzyme->AddCocktail Incubate1 Incubate (60 min) AddCocktail->Incubate1 Wash2 Wash Incubate1->Wash2 AddStrep Add Streptavidin-HRP Wash2->AddStrep Incubate2 Incubate (60 min) AddStrep->Incubate2 Wash3 Wash Incubate2->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Incubate3 Incubate (15 min) AddSubstrate->Incubate3 Stop Stop Reaction Incubate3->Stop Read Read Absorbance (450 nm) Stop->Read

Caption: Workflow for an in vitro colorimetric PARP inhibition assay.

II. 3-Methylbenzamide Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. 3-Methylbenzamide derivatives have been developed as potent inhibitors of several kinases, including Tropomyosin receptor kinases (Trk) and Bcr-Abl.

Structural Activity Relationship Insights

Trk Kinase Inhibitors:

  • A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides have been identified as pan-Trk inhibitors.[9]

  • The 3-ethynyl linkage appears to be a key structural feature for potent inhibition.[9]

  • Substitutions on the imidazopyrazine ring and the terminal phenyl ring of the benzamide can be modulated to optimize potency and selectivity.[9]

Bcr-Abl Kinase Inhibitors:

  • 3-Substituted benzamide derivatives have been designed as inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[10]

  • These compounds are often structurally related to imatinib (Gleevec), with the 3-methylbenzamide core acting as a key pharmacophore.[10]

  • The introduction of amino acids into the structure of thiazolamide-benzamide derivatives has been shown to increase their targeting of Bcr-Abl.[11]

Comparative Biological Data
Compound SeriesTarget KinaseKey ModificationsIC50Reference
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamidesTrkA/B/CVaried substitutions on the imidazopyrazine and benzamide moietiesCompound 9o : TrkA = 2.65 nM, TrkB = 10.47 nM, TrkC = 2.95 nM[9]
Thiazolamide–benzamide derivativesBcr-Abl (wild-type)Introduction of amino acidsCompound 3m : 1.273 µM[11][12]
Thiazolamide–benzamide derivativesBcr-Abl (T315I mutant)Introduction of amino acidsCompound 3m : 39.89 µM[11][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase, such as Trk or Bcr-Abl, using a luminescence-based assay like ADP-Glo™.[13][14][15]

  • Reagent Preparation: Prepare serial dilutions of the 3-methylbenzamide test compounds in the appropriate kinase buffer. Dilute the target kinase enzyme and the kinase-specific substrate in the same buffer.

  • Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Neurotrophin) Receptor Receptor Tyrosine Kinase (e.g., Trk, Bcr-Abl) Ligand->Receptor Binding & Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Cascade Inhibitor 3-Methylbenzamide Inhibitor Inhibitor->Receptor Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.

III. 3-Methylbenzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, playing a crucial role in epigenetic regulation. HDAC inhibitors have shown promise as anticancer agents.[2]

Structural Activity Relationship Insights

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. For benzamide-based HDAC inhibitors:

  • The benzamide moiety often serves as the cap group, interacting with the surface of the enzyme.[3]

  • The nature of the linker and the ZBG are critical for potent inhibition.[16]

  • A 3D-QSAR study on benzamide derivatives revealed that an increase in electron density around the benzamide ring enhances inhibitory activity.[2]

  • Specific substitutions on the benzamide ring can confer selectivity for different HDAC isoforms.[5]

Comparative Biological Data
Compound SeriesKey ModificationsHDAC1 IC50 (µM)HDAC3 IC50 (µM)Reference
Aminophenyl benzamidesAmine group on ZBG (7j)0.651.70[15]
Aminophenyl benzamidesReference drug (entinostat)0.931.8[15]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDACs using a fluorogenic substrate.[17][18]

  • Reagent Preparation: Prepare serial dilutions of the 3-methylbenzamide test compounds in HDAC assay buffer. Dilute the HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in the same buffer.

  • Plate Setup: In a 96-well black plate, add the test compounds or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Enzyme Addition: Add the diluted HDAC enzyme to each well.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Developer Addition: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Incubation: Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Signal Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HDAC_Inhibition_Mechanism cluster_enzyme HDAC Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products HDAC HDAC Active Site (with Zn2+) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylation AcetylatedHistone Acetylated Histone AcetylatedHistone->HDAC Binding AcetylGroup Acetyl Group Inhibitor 3-Methylbenzamide Derivative Inhibitor->HDAC Inhibition GeneExpression Altered Gene Expression DeacetylatedHistone->GeneExpression

Caption: Mechanism of HDAC inhibition by 3-methylbenzamide derivatives.

IV. 3-Methylbenzamide Derivatives as Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. 3-Methylbenzamide derivatives have been investigated for their potential as antibacterial agents, with some showing promising activity against various bacterial strains.

Structural Activity Relationship Insights
  • A series of 3-benzylamide derivatives have been synthesized and shown to exhibit good activity against several Gram-positive bacteria.[7]

  • The 3-methoxybenzamide pharmacophore has been identified as a promising lead for the development of antibacterial agents.[7]

  • Substitutions on the phenyl ring of the benzylamide moiety can significantly impact antibacterial activity, with a fluorine substitution showing enhanced potency.[7]

  • 3-(Arylacetylamino)-N-methylbenzamides have been identified as selective anti-Helicobacter pylori agents.[19]

Comparative Biological Data
Compound SeriesBacterial StrainKey ModificationsMIC (µg/mL)Reference
N-Benzamide derivativeE. coli5a3.12[11]
N-Benzamide derivativeB. subtilis5a6.25[11]
N-Benzamide derivativeE. coli6b3.12[11]
N-Benzamide derivativeB. subtilis6c6.25[11]
3-(Arylacetylamino)-N-methylbenzamidesH. pylori1-naphthoxyacetamide derivative (7v)Potent activity (specific value not given)[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard method for determining the MIC of an antibacterial agent.[9][20]

  • Bacterial Culture Preparation: Grow the test bacterial strain in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a series of twofold dilutions of the 3-methylbenzamide test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

V. General Synthesis of 3-Methylbenzamide Derivatives

A common method for the synthesis of 3-methylbenzamide derivatives involves the coupling of 3-methylbenzoic acid with a desired amine.[21]

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acid 3-Methylbenzoic Acid Coupling Coupling Agent (e.g., EDC/HOBt) Acid->Coupling Amine R-NH2 (Amine) Amine->Coupling Product 3-Methylbenzamide Derivative Coupling->Product Amide Bond Formation Solvent Solvent (e.g., DMF)

Caption: General synthetic scheme for 3-methylbenzamide derivatives.

Conclusion

The 3-methylbenzamide scaffold has proven to be a remarkably versatile starting point for the development of potent and selective inhibitors against a range of important therapeutic targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel 3-methylbenzamide derivatives with improved therapeutic profiles.

References

  • Measuring Histone Deacetylase Inhibition in the Brain. (n.d.). PMC. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). PMC. Retrieved from [Link]

  • HDAC Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. (n.d.). Interchim. Retrieved from [Link]

  • A selection of the latest prepared amino benzamides. IC50 values... (n.d.). ResearchGate. Retrieved from [Link]

  • MIC (μg cm -3 ) values of synthesis compounds (A-4c) against various bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). NanoBioLetters. Retrieved from [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PMC. Retrieved from [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed. Retrieved from [Link]

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2010). PubMed. Retrieved from [Link]

  • SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. (2009). PubMed. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. Retrieved from [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • The SARs of benzamide‐containing HDAC inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. (2022). MDPI. Retrieved from [Link]

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. Retrieved from [Link]

  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • 3-(Arylacetylamino)-N-methylbenzamides: A Novel Class of Selective Anti-Helicobacter pylori Agents. (2001). ACS Publications. Retrieved from [Link]

  • Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors. (2025). PMC. Retrieved from [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]

  • How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. (n.d.). Pearson. Retrieved from [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved from [Link]

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Safety Operating Guide

N-(2-hydroxyethyl)-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Disposal Logistics for N-(2-hydroxyethyl)-3-methylbenzamide

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and utilization of organic intermediates align with stringent environmental health and safety (EHS) standards. N-(2-hydroxyethyl)-3-methylbenzamide is a substituted benzamide frequently utilized in drug development and organic synthesis. While it is a highly valuable intermediate, its amide functionality and aromatic ring necessitate strict operational and disposal protocols to prevent environmental contamination and ensure personnel safety.

This guide provides a self-validating, causality-driven protocol for the containment, segregation, and disposal of N-(2-hydroxyethyl)-3-methylbenzamide, moving beyond basic compliance to establish a culture of inherent laboratory safety.

Mechanistic Safety & Handling Protocols

Before discussing disposal, we must establish the baseline for safe handling. N-(2-hydroxyethyl)-3-methylbenzamide presents typical hazards associated with synthetic amides, including potential skin and eye irritation, and must be handled with precision[1].

  • Engineering Controls: Always handle the compound within a certified chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates if the compound is handled in powder form, or vapors if it is dissolved in volatile organic solvents.

  • Personal Protective Equipment (PPE) Rationale:

    • Gloves: Nitrile gloves are mandatory[2]. Causality: Unlike latex, nitrile provides a superior, broad-spectrum barrier against organic amides and the organic solvents (e.g., methanol, DMSO) typically used to dissolve them.

    • Eye Protection: ANSI Z87.1 certified safety goggles to protect against micro-splashes during solvent transfer.

    • Body: A standard lab coat to prevent localized skin exposure and cross-contamination.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent the spread of the chemical and validate the safety of the workspace.

  • Step 1: Isolation. Evacuate personnel not wearing appropriate PPE from the immediate vicinity. Remove all potential ignition sources if the compound is dissolved in a flammable solvent[3].

  • Step 2: Containment. For liquid solutions, surround the spill with inert absorbent materials such as vermiculite or dry sand[4]. Causality: Never use combustible absorbents (like sawdust) if the solvent matrix is oxidizing or highly flammable, as this creates a secondary fire hazard.

  • Step 3: Collection. Sweep or scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container.

  • Step 4: Decontamination. Wash the spill area with a mild detergent and water. The rinsate must not go down the drain; it must be collected as hazardous waste.

Waste Segregation & Lifecycle Management

The disposal of N-(2-hydroxyethyl)-3-methylbenzamide must strictly adhere to local and federal environmental regulations, such as the US EPA guidelines outlined in 40 CFR 261.3[1]. It must never be discharged into the municipal sewer system[2].

  • Step 1: Waste Characterization and Segregation. Determine the solvent matrix. If the amide is in a pure form or dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate), it must be routed to the Non-Halogenated Organic Waste stream. If it is mixed with solvents like dichloromethane (DCM) or chloroform, it must be segregated into the Halogenated Waste stream.

    • Causality: Halogenated waste requires specialized, higher-cost incineration equipped with alkaline scrubbers to prevent the release of toxic dioxins and furans. Mixing non-halogenated amides into halogenated streams unnecessarily increases EHS costs and environmental risks.

  • Step 2: Primary Containment. Transfer the waste into a high-density polyethylene (HDPE) or glass container. The container must have a tight-fitting, leak-proof cap. Do not leave funnels resting in the waste container, as this allows volatile organic compounds (VOCs) to escape into the lab atmosphere.

  • Step 3: Labeling. Clearly label the container with the exact chemical name: "Hazardous Waste: N-(2-hydroxyethyl)-3-methylbenzamide" along with the specific solvent matrix[2].

  • Step 4: Secondary Containment & Storage. Store the sealed waste container in a designated secondary containment tray within a flammables or EHS-approved storage cabinet. This self-validating step ensures that if the primary container fails, the chemical does not breach the laboratory environment.

  • Step 5: Final Disposal via Incineration. Coordinate with a licensed hazardous waste contractor for pickup[2].

    • Causality: The standard destruction method for this compound is high-temperature incineration. Incineration ensures the complete thermal breakdown of the aromatic ring and the nitrogen-containing amide bond into carbon dioxide, water, and manageable nitrogen oxides (NOx), preventing aquatic toxicity and soil contamination[3].

Quick-Reference Data: PPE and Waste Classification

ParameterSpecificationCausality / Rationale
Primary Glove Material Nitrile (Minimum 4 mil thickness)Prevents permeation by organic amides and carrier solvents[2].
Spill Absorbent Vermiculite or Dry SandInert materials prevent exothermic reactions with solvent matrices[4].
Standard Waste Stream Non-Halogenated Organic WastePrevents unnecessary dioxin formation during incineration.
Final Destruction High-Temperature IncinerationFully degrades the stable aromatic ring and amide linkage[3].

Disposal Workflow Visualization

WasteWorkflow Gen Waste Generation (N-(2-hydroxyethyl)-3-methylbenzamide) Seg Waste Segregation Determine Solvent Matrix Gen->Seg Collect NonHal Non-Halogenated Stream (Standard) Seg->NonHal No Halogens Hal Halogenated Stream (If mixed with DCM/Chloroform) Seg->Hal Contains Halogens Store Temporary Storage (Vented Cabinet, Secondary Containment) NonHal->Store Hal->Store Disp Final Disposal (High-Temp Incineration) Store->Disp Licensed Contractor

Logical workflow for the segregation and disposal of N-(2-hydroxyethyl)-3-methylbenzamide waste.

References

  • BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION - nj.gov[Link]

  • NG-S592 - SAFETY DATA SHEET: LAURAMIDE MEA - chemservice.com[Link]

  • Safety Data Sheet Benzamide - metasci.ca[Link]

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Personal protective equipment for handling N-(2-hydroxyethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N-(2-hydroxyethyl)-3-methylbenzamide (CAS: 778623-19-1) is a substituted benzamide derivative frequently utilized in drug development and synthetic chemistry[1]. As a solid organic compound, it presents specific handling challenges primarily related to aerosolization, dermal contact, and ocular irritation. This guide provides a self-validating, step-by-step operational protocol designed to ensure maximum safety and logistical efficiency in the laboratory, establishing a foundation of trust through rigorous scientific practices.

Risk Assessment & Mechanistic Hazard Identification

To establish a robust safety culture, it is critical to understand the causality behind the hazards rather than merely memorizing rules.

  • Particulate Aerosolization: As a solid powder, the primary risk during weighing and transfer is the generation of fine dust. Inhalation of these particulates can cause respiratory tract irritation.

  • Dermal and Ocular Irritation: The benzamide pharmacophore, combined with the hydroxyethyl moiety, can interact with mucosal membranes and skin proteins, leading to localized irritation (GHS Category 2).

  • Solvent Interaction: During solubilization (typically in DMSO, ethanol, or DMF), the chemical's bioavailability increases significantly. A solvent vehicle can act as a carrier, rapidly transporting the dissolved benzamide through the epidermal barrier if a spill occurs on unprotected skin.

Because of these mechanistic risks, handling must strictly adhere to the[2] and the guidelines outlined in [3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a specific barrier against a defined mechanistic risk. The following table summarizes the mandatory PPE and the scientific rationale for its selection.

PPE CategorySpecificationCausality & Scientific Rationale
Engineering Control Chemical Fume Hood (Face Velocity: 80-120 fpm)Maintains negative pressure to capture airborne powder during transfer. A face velocity of 80-120 fpm ensures containment without creating turbulent vortices that could scatter the powder[4][5].
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides a broad-spectrum barrier against both the solid powder and the polar aprotic solvents (e.g., DMSO) used for solubilization. Latex is contraindicated due to poor solvent resistance[3][6].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against both fine powder aerosols during weighing and liquid splashes during the addition of solvent. Safety glasses lack the orbital seal required for powder handling[3].
Body Protection Flame-Resistant Lab Coat & Closed-Toe ShoesPrevents dermal accumulation of chemical dust and protects against accidental solvent spills. Non-porous shoes prevent solvent penetration to the skin[2][6].

Experimental Workflows & Handling Protocols

The following diagram illustrates the self-validating workflow for handling this compound safely from pre-operation to disposal.

G A Pre-Operation: Verify Fume Hood (80-120 fpm) & Don PPE B Weighing & Transfer (Use Anti-Static Boat, Minimize Dust) A->B C Solubilization (Add Solvent Slowly, Monitor Exotherm) B->C D Spill or Contamination? C->D E Decontamination Protocol (Wet Wipe, No Dry Sweeping) D->E Yes F Waste Segregation & Protocol Completion D->F No E->F

Safe handling, solubilization, and spill response workflow for N-(2-hydroxyethyl)-3-methylbenzamide.

Step-by-Step Methodology: Weighing and Solubilization

This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the success of the previous one.

  • Fume Hood Verification: Before opening the chemical container, verify that the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm)[4][5]. Ensure the sash is positioned at or below the 18-inch mark to optimize airflow and provide a physical splash shield[5][7].

  • Preparation of Materials: Place an anti-static weigh boat on the analytical balance inside the hood. Causality: Anti-static boats prevent the electrostatic repulsion of fine benzamide powders, which can cause uncontrolled scattering and contamination of the balance pan.

  • Chemical Transfer: Using a clean, grounded micro-spatula, slowly transfer the N-(2-hydroxyethyl)-3-methylbenzamide to the weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent aerosolization.

  • Solubilization: Transfer the weighed solid to a reaction vial. Slowly add the chosen solvent down the inner side of the vial. Causality: Adding solvent down the wall prevents the sudden displacement of air at the bottom of the vial, which could otherwise eject dry powder upward into the hood environment.

  • Validation: Visually confirm complete dissolution and cap the vial securely before removing it from the controlled environment of the fume hood.

Spill Response & Disposal Plan

Solid Spill Containment (Inside or Outside the Hood)
  • Do Not Dry Sweep: Never use a brush and dustpan for a solid chemical spill. This introduces kinetic energy that aerosolizes the powder directly into the breathing zone.

  • Wet Wiping Protocol: Dampen a disposable absorbent pad with a compatible solvent (e.g., water or a mild ethanol solution, depending on the scale of the spill) and gently place it over the spilled powder to trap the particulates.

  • Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent spreading the contamination to a larger surface area.

Waste Segregation and Disposal
  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and wet wipes in a designated, labeled solid hazardous waste container[6].

  • Glove Disposal: Gloves used during the handling of N-(2-hydroxyethyl)-3-methylbenzamide must be treated as chemically contaminated. Do not dispose of them in municipal trash; they must be routed to solid hazardous waste via your institution's Environmental Health & Safety (EH&S) department[6].

References

  • OSHA Laboratory Standard 29 CFR 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Chapter 6: Working with Chemicals. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health.[Link]

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